molecular formula C8H9ClO B075673 2-Chloro-4,5-dimethylphenol CAS No. 1124-04-5

2-Chloro-4,5-dimethylphenol

Cat. No.: B075673
CAS No.: 1124-04-5
M. Wt: 156.61 g/mol
InChI Key: PSOJLBXHRBFLLQ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylphenol is a chlorinated dimethylphenol derivative of significant interest in chemical and pharmaceutical research. Its primary research value lies in its potent antimicrobial and antifungal properties, which are extensively studied for the development of novel disinfectants, preservatives, and antimicrobial surface coatings. The compound's mechanism of action is attributed to its ability to disrupt microbial cell membranes and denature vital proteins, leading to the effective inhibition of a broad spectrum of microorganisms. Beyond its biocidal applications, this substituted phenol serves as a versatile synthetic intermediate and building block in organic synthesis. Researchers utilize it for the preparation of more complex molecules, including ligands for catalysis, advanced materials, and active pharmaceutical ingredients (APIs), leveraging the reactivity of both the phenolic hydroxyl and chloro substituents. Its unique substitution pattern, with chloro and methyl groups at the 2, 4, and 5 positions, also makes it a valuable candidate in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of phenolic compounds. This reagent is provided to support innovative investigations in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-dimethylphenol
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InChI

InChI=1S/C8H9ClO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
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InChI Key

PSOJLBXHRBFLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9ClO
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DSSTOX Substance ID

DTXSID8041404
Record name 2-Chloro-4,5-dimethylphenol
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Molecular Weight

156.61 g/mol
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CAS No.

1124-04-5
Record name 2-Chloro-4,5-dimethylphenol
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Record name 2-Chloro-4,5-dimethylphenol
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Record name 2-chloro-4,5-dimethylphenol
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Record name 2-Chloro-4,5-dimethylphenol
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Record name 2-chloro-4,5-xylenol
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Record name 2-CHLORO-4,5-DIMETHYLPHENOL
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Foundational & Exploratory

2-Chloro-4,5-dimethylphenol CAS number 1124-04-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4,5-dimethylphenol (CAS 1124-04-5)

This document provides a comprehensive overview of the chemical and physical properties, safety information, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

This compound, also known as 6-Chloro-3,4-xylenol, is a chlorinated aromatic organic compound.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Registry Number 1124-04-5[1][2][3][4]
Molecular Formula C₈H₉ClO[1][2][4]
Molecular Weight 156.61 g/mol [1][2][4]
Melting Point 70-72°C[3]
Boiling Point 237.0 ± 35.0 °C (Predicted)[3]
Density 1.183 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.92 ± 0.23 (Predicted)[3]
IUPAC Name This compound[1][4]
Synonyms Phenol, 2-chloro-4,5-dimethyl-; Banol phenol; 2-Chloro-4,5-xylenol; 3,4-Dimethyl-6-chlorophenol; 6-Chloro-3,4-xylenol[1][4][5]
InChI Key PSOJLBXHRBFLLQ-UHFFFAOYSA-N[1][4]

Safety and Hazard Information

This compound is classified as an irritant.[3][5] Appropriate handling procedures should be followed in a laboratory setting. Key hazard data is presented below.

Hazard InformationDetailsSource
Signal Word Warning[3][5]
Hazard Codes Xi (Irritant)[3][5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][5]
Risk Statements 36/37/38 (Irritating to eyes, respiratory system and skin)[3][5]
Precautionary Statements P261, P280a, P304+P340, P305+P351+P338, P405, P501a[3]
Storage Temperature Room Temperature, Inert atmosphere[3]

Experimental Protocols

Synthesis Protocol: Chlorination of 3,4-Dimethylphenol

The synthesis of this compound can be achieved via the electrophilic chlorination of 3,4-dimethylphenol (3,4-xylenol), which is a common upstream precursor.[6] The hydroxyl group of the phenol is a strongly activating ortho-, para-director, and since the para-position is blocked by a methyl group, chlorination is directed to one of the ortho-positions.

Materials:

  • 3,4-Dimethylphenol (3,4-xylenol)

  • Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

  • A suitable inert solvent (e.g., dichloromethane, acetic acid)[6]

  • Lewis acid catalyst (optional, e.g., AlCl₃)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate

  • Reaction flask, magnetic stirrer, dropping funnel, and condenser

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethylphenol in the chosen inert solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: Cool the solution in an ice bath. Add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution over a period of 30-60 minutes. The molar ratio of 3,4-dimethylphenol to the chlorinating agent should be approximately 1:1.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,4-Dimethylphenol Reaction Chlorination Reaction (0°C to RT) Reactant1->Reaction Reactant2 SO2Cl2 (Chlorinating Agent) Reactant2->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (NaHCO3 Wash) Reaction->Workup Quench Purification Purification (Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Analytical_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standards Prepare Calibration Standards Injection Inject Standards & Sample into GC Standards->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Generate Calibration Curve Integration->Calibration Standard Peak Areas Quantification Quantify Analyte Concentration Integration->Quantification Sample Peak Area Calibration->Quantification Calibration Function Logical_Relationships Structure This compound C₈H₉ClO PhysProps Physical Properties Solid at RT M.P: 70-72°C Structure->PhysProps ChemProps Chemical Properties Weakly Acidic (pKa ≈ 8.92) Soluble in Organics Structure->ChemProps ToxProps Toxicological Properties Irritant (Skin, Eyes) Respiratory Irritant Structure->ToxProps OH_Group Hydroxyl (-OH) OH_Group->ChemProps:f1 acidity OH_Group->ChemProps:f2 H-bonding Cl_Atom Chlorine (-Cl) Cl_Atom->ToxProps:f0 toxicity Me_Groups Methyl (-CH₃) Me_Groups->ChemProps:f1 modifies pKa

References

Physical and chemical properties of 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4,5-dimethylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and logical diagrams to facilitate understanding and application.

Chemical Identity and Structure

This compound, also known as 6-chloro-3,4-xylenol, is a chlorinated and methylated derivative of phenol. Its chemical structure consists of a benzene ring substituted with a hydroxyl group, a chlorine atom, and two methyl groups at positions 2, 4, and 5, respectively.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1124-04-5[1][2][3]
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [2][4]
IUPAC Name This compound[1][3]
Synonyms Banol phenol, 2-chloro-4,5-xylenol, 6-chloro-3,4-xylenol, 3,4-dimethyl-6-chlorophenol[1][3][4]
InChI Key PSOJLBXHRBFLLQ-UHFFFAOYSA-N[1][3]
SMILES CC1=CC(=C(C=C1C)Cl)O[1]

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and formulation development.

Table 2: Physical Properties of this compound

PropertyValue
Appearance White to pale pink to cream crystals or powder[5]
Melting Point 68.5 - 74.5 °C[5]
Boiling Point 237.0 ± 35.0 °C (Predicted)[4]
Solubility Insoluble in water[6]
Density 1.183 ± 0.06 g/cm³ (Predicted)[4]

Chemical and Spectroscopic Properties

This section details the chemical reactivity and spectroscopic data for this compound.

Table 3: Chemical Properties of this compound

PropertyValue / Description
pKa 8.92 ± 0.23 (Predicted)[4]
Reactivity As a phenol, it is a weak acid and reacts with strong bases.[7] It is incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[8][9]
Stability The product is chemically stable under standard ambient conditions (room temperature).[10]
Hazardous Reactions No dangerous reactions are known under normal conditions of use.[6]
Hazardous Decomposition No dangerous decomposition products are known.[6] Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][11]

Table 4: Summary of Available Spectral Data

Spectral Data TypeAvailability
Mass Spectrometry (MS) Data available[3]
Infrared Spectroscopy (IR) Data available[3]
¹H Nuclear Magnetic Resonance (¹H NMR) Data available[12]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Data available[12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic chlorination of 3,4-dimethylphenol (3,4-xylenol).

Objective: To synthesize this compound by direct chlorination of 3,4-dimethylphenol.

Materials:

  • 3,4-Dimethylphenol

  • Chlorinating agent (e.g., Sulfuryl chloride, SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃)[13]

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), dissolve 3,4-dimethylphenol in an anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution over a period of 1-2 hours.[14] The molar ratio of 3,4-dimethylphenol to the chlorinating agent is typically 1:1.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography on silica gel.

Figure 1: Synthesis Workflow

Synthesis_Workflow Reactant1 3,4-Dimethylphenol Process Chlorination Reaction (Solvent, 0°C to RT) Reactant1->Process Reactant2 Chlorinating Agent (e.g., SO₂Cl₂) Reactant2->Process Product This compound Process->Product

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 5: Hazard Information

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Toxic if swallowed (Acute Tox. 3, H301)[6][15]. Toxic in contact with skin (Acute Tox. 3, H311)[6][15].P264: Wash skin thoroughly after handling.[15] P270: Do not eat, drink or smoke when using this product.[15] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[15]
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Skin Corr. 1B, H314)[6][15].P260: Do not breathe dust.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
Environmental Hazard Toxic to aquatic life with long lasting effects (Aquatic Chronic 2, H411)[6][15].P273: Avoid release to the environment.[15] P391: Collect spillage.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles.[8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15] Keep locked up or in an area accessible only to qualified or authorized persons.[15]

This guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

2-Chloro-4,5-dimethylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylphenol is a halogenated aromatic organic compound. As a chlorinated phenol, it belongs to a class of chemicals that have been investigated for a variety of industrial and biological applications. This technical guide provides a summary of its core chemical properties and outlines experimental methodologies relevant to its synthesis and analysis, drawing upon established protocols for structurally similar compounds due to the limited specific data available for this particular molecule.

Core Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 1124-04-5[1]
Alternate Names 6-Chloro-3,4-xylenol[1]

Synthesis Protocol (Illustrative Example)

Synthesis of 4-Chloro-3,5-dimethylphenol [2]

  • Reaction Setup : In a 1-liter three-neck flask equipped with a reflux condenser, add 3,5-dimethylphenol (122g, 1mol), copper chloride dihydrate (85.25g, 0.5mol), 36% concentrated hydrochloric acid (101.4g, 1.0mol HCl), and dichloroethane (500mL).

  • Reaction Conditions : The mixture is stirred and heated to 80°C. Oxygen is then introduced into the reaction vessel. The temperature and stirring are maintained for 5 hours.

  • Monitoring and Workup : The reaction progress is monitored by gas chromatography to check for the consumption of the 3,5-dimethylphenol starting material. Once the reaction is complete (residual starting material <0.08%), the mixture is allowed to cool and the layers are separated.

  • Purification : The organic phase is subjected to reduced pressure distillation to recover the solvent. The remaining crude product is then recrystallized from dichloroethane to yield the final white crystalline product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3,5-dimethylphenol, CuCl2·2H2O, HCl, and Dichloroethane B Heat to 80°C and Introduce Oxygen A->B C Maintain Temperature and Stir for 5 hours B->C D Monitor by GC C->D E Cool and Separate Layers D->E F Distill and Recrystallize E->F G G F->G Final Product: 4-Chloro-3,5-dimethylphenol

Illustrative workflow for the synthesis of a chlorodimethylphenol isomer.

Analytical Methodologies

The analysis of chlorophenols is typically performed using chromatographic techniques. The following outlines a general approach that can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Samples containing the analyte are extracted using an appropriate solvent. The extract is then concentrated, and an internal standard is added.

  • Instrumentation : A gas chromatograph equipped with a capillary column (e.g., HP-5ms) is used for separation. The GC is interfaced with a mass spectrometer for detection and identification.

  • Analysis : The separation of the analyte is achieved through a programmed temperature ramp. Identification is based on the retention time and the mass spectrum of the compound compared to a reference standard. Quantification is performed relative to the internal standard.

Hypothetical Signaling Pathway of Biological Activity

Specific signaling pathways modulated by this compound have not been delineated in the available literature. However, based on the known biological activities of other chlorinated phenols, a hypothetical mechanism of action can be proposed. Chlorinated phenols are known to induce cellular stress, which can lead to the activation of apoptotic pathways.

The diagram below illustrates a potential signaling cascade initiated by cellular stress, leading to programmed cell death. This is a generalized pathway and would require experimental validation for this compound.

G A This compound B Cellular Stress A->B C Activation of Stress-Activated Protein Kinases B->C D Modulation of Bcl-2 Family Proteins C->D E Mitochondrial Dysfunction D->E F Caspase Activation E->F G Apoptosis F->G

Hypothetical signaling pathway for chlorophenol-induced apoptosis.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway information are based on related compounds and established principles and should be adapted and validated for this compound as necessary. Appropriate safety precautions should be taken when handling this and any other chemical compound.

References

The Biological Activity of Chlorinated Dimethylphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated dimethylphenols, a class of halogenated phenolic compounds, exhibit a broad spectrum of biological activities, ranging from potent antimicrobial and antifungal effects to anticancer and toxicological properties. This technical guide provides an in-depth analysis of their biological activities, focusing on quantitative data, mechanisms of action, and detailed experimental protocols. The primary compounds of focus are 4-chloro-3,5-dimethylphenol (chloroxylenol or PCMX) and 2,4-dichloro-3,5-dimethylphenol (DCMX), with additional context provided by related chlorinated phenols. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

Chlorinated dimethylphenols are derivatives of dimethylphenol (xylenol) characterized by the substitution of one or more hydrogen atoms on the aromatic ring with chlorine atoms. This chlorination significantly influences their physicochemical properties and biological efficacy. Commercially, compounds like chloroxylenol are widely used as antiseptics and disinfectants in household and hospital settings.[1] The biological activities of these compounds are diverse and concentration-dependent, making them a subject of ongoing research for potential therapeutic applications and toxicological assessment. This guide synthesizes available data on their antimicrobial, anticancer, and toxicological profiles, providing a foundational understanding for further investigation.

Antimicrobial and Antifungal Activity

Chlorinated dimethylphenols are well-established for their efficacy against a wide range of microorganisms. Their activity is primarily attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[2]

Quantitative Antimicrobial and Antifungal Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antimicrobial potency of a compound. The following table summarizes the available data for chloroxylenol (PCMX).

Table 1: Antimicrobial and Antifungal Activity of Chloroxylenol (PCMX)
Microorganism MIC Range (mg/L)
Pseudomonas aeruginosa>500
Resident & Transient Skin Bacteria12.5 - 200
Aspergillus niger100
Pseudomonas putida62.5 - 250
Pseudomonas moorei62.5 - 250
Sphingomonas mali62.5 - 250
Bacillus subtilis62.5 - 250
Microorganism MBC Range (mg/L)
Resident & Transient Skin Bacteria100 - 400

Data compiled from multiple sources.

2,4-dichloro-3,5-dimethylphenol (DCMX) is also recognized as a broad-spectrum antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria, as well as fungi and molds.[3] However, specific quantitative MIC and MBC values for DCMX are not as readily available in the reviewed literature.

Anticancer Activity

Recent studies have highlighted the potential of chlorinated dimethylphenols, particularly chloroxylenol, as anticancer agents. The primary mechanism identified is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer.[4]

Mechanism of Anticancer Action: Wnt/β-catenin Signaling Pathway

Chloroxylenol has been shown to inhibit the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin and disrupting its interaction with the T-cell factor 4 (TCF4) complex.[4] This leads to the downregulation of Wnt target genes that are crucial for cancer cell proliferation and survival.[4]

Wnt_Pathway_Inhibition cluster_off Wnt Pathway 'OFF' State cluster_on Wnt Pathway 'ON' State cluster_nucleus Inside Nucleus cluster_inhibition Inhibition by Chloroxylenol Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Binding Target_Genes Target Gene Transcription (e.g., Axin2, Survivin) TCF_LEF->Target_Genes Activation Chloroxylenol Chloroxylenol Chloroxylenol->beta_catenin_stable Blocks Translocation Chloroxylenol->TCF_LEF Disrupts Complex

Inhibition of the Wnt/β-catenin signaling pathway by chloroxylenol.
Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents available IC50 values for chloroxylenol against colorectal cancer cell lines.

Table 2: Cytotoxicity of Chloroxylenol (PCMX) against Colorectal Cancer Cell Lines
Cell Line IC50 (µM)
HCT116Data indicates effective inhibition, specific IC50 values require further targeted research.[4]
SW480Data indicates effective inhibition, specific IC50 values require further targeted research.[4]

Further quantitative structure-activity relationship (QSAR) studies are needed to explore the anticancer potential of a wider range of chlorinated dimethylphenols.

Toxicology

The toxicity of chlorinated dimethylphenols is a critical aspect of their overall biological profile. The acute toxicity is generally moderate, but they can be irritants and their effects are dependent on the degree of chlorination.[5]

Quantitative Toxicological Data

The median lethal dose (LD50) is a common measure of acute toxicity.

Table 3: Acute Oral Toxicity of Selected Chlorinated Phenols
Compound LD50 (mg/kg, oral, rat)
4-Chloro-3,5-dimethylphenol (Chloroxylenol)3830
2,4-Dichlorophenol580 - 4500

Data compiled from multiple sources.[5][6]

Chloroxylenol is classified as a severe eye irritant and a mild dermal irritant.[5]

Other Mechanisms of Biological Activity

Beyond their specific antimicrobial and anticancer effects, chlorinated dimethylphenols exert their biological influence through several other mechanisms.

Uncoupling of Oxidative Phosphorylation

A primary mode of toxic action for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria.[7] This process disrupts the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton motive force and a decrease in cellular ATP levels. This can have widespread effects on cellular function and viability. Weakly acidic uncouplers act as protonophores, transporting protons across the inner mitochondrial membrane.[7]

Oxidative_Phosphorylation_Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_uncoupling Uncoupling by Chlorinated Dimethylphenol ETC Electron Transport Chain (ETC) Proton_Pump H+ Pump ETC->Proton_Pump e- transfer ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Intermembrane_Space Intermembrane Space Proton_Pump->Intermembrane_Space Pumps H+ Proton_Channel H+ Channel Proton_Channel->ATP_Synthase Drives Proton_Gradient Proton Gradient (H+) Proton_Gradient->Proton_Channel Flows through Uncoupler Chlorinated Dimethylphenol (Protonophore) Matrix Mitochondrial Matrix Uncoupler->Proton_Gradient Binds H+ Uncoupler->Matrix Transports H+ across membrane

Uncoupling of oxidative phosphorylation by chlorinated dimethylphenols.
Production of Reactive Oxygen Species (ROS)

Some studies suggest that the antimicrobial action of certain phenolic compounds involves the induction of intracellular reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chlorinated dimethylphenols.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Chlorinated dimethylphenol compound

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Sterile 96-well microtiter plates

  • Sterile microbial growth broth (e.g., Mueller-Hinton Broth)

  • Test microorganism culture

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland standard

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the chlorinated dimethylphenol in a suitable solvent due to its likely poor water solubility. For example, dissolve 10 mg of the compound in 1 mL of ethanol for a 10,000 mg/L stock.

  • Plate Preparation: Add 100 µL of sterile broth to wells 2 through 12 of a single row in a 96-well plate. Add 200 µL of the compound's stock solution to the first well.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process sequentially to well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (broth and inoculum only).

  • Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of the diluted inoculum to each well (except for a sterility control well containing only broth).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or with a microplate reader.

MIC_Workflow A Prepare Stock Solution of Chlorinated Dimethylphenol C Perform 2-Fold Serial Dilutions A->C B Prepare 96-Well Plate with Broth B->C E Inoculate Wells C->E D Prepare Standardized Microbial Inoculum (0.5 McFarland) D->E F Incubate Plate (e.g., 37°C, 18-24h) E->F G Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS using a fluorescent probe.

Materials:

  • Test cells (bacterial or mammalian)

  • Chlorinated dimethylphenol compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • 96-well black microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired density. For bacteria, this is typically the mid-logarithmic phase.

  • Treatment: Treat the cells with various concentrations of the chlorinated dimethylphenol compound for a defined period. Include a positive control (e.g., H₂O₂) and an untreated negative control.

  • Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Measurement: After incubation, wash the cells to remove excess probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). The increase in fluorescence is proportional to the amount of intracellular ROS.

Bacterial Cell Membrane Permeability Assay

This assay assesses damage to the bacterial cell membrane using a fluorescent dye that can only enter cells with compromised membranes.

Materials:

  • Bacterial culture

  • Chlorinated dimethylphenol compound

  • Propidium iodide (PI) or SYTOX Green nucleic acid stain

  • Appropriate buffer (e.g., PBS)

  • 96-well black microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Bacterial Suspension: Prepare a suspension of bacteria in the mid-logarithmic growth phase, washed and resuspended in buffer.

  • Treatment: Treat the bacterial suspension with different concentrations of the chlorinated dimethylphenol compound.

  • Dye Addition: Add the membrane-impermeable fluorescent dye (e.g., PI) to the bacterial suspensions.

  • Incubation: Incubate the mixture for a specified time, protected from light.

  • Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates that the dye has entered the cells through a damaged membrane and intercalated with nucleic acids. This can be monitored over time to assess the kinetics of membrane damage.

Conclusion

Chlorinated dimethylphenols exhibit a complex and multifaceted biological activity profile. Their well-established antimicrobial properties, coupled with emerging evidence of anticancer activity, make them a compelling subject for further research and development. However, their potential for toxicity necessitates careful evaluation. This technical guide provides a consolidated resource of quantitative data, mechanistic insights, and experimental protocols to aid researchers in their investigation of this important class of compounds. Future studies should focus on expanding the quantitative data to a broader range of chlorinated dimethylphenol derivatives, elucidating the precise molecular targets of their various biological effects, and further refining their therapeutic potential while ensuring their safety.

References

Environmental Fate and Degradation of 2-Chloro-4,5-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylphenol is a substituted aromatic compound belonging to the class of chlorinated phenols. These compounds are of environmental interest due to their potential for persistence and toxicity. Understanding the environmental fate and degradation of this compound is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the available scientific information on the physicochemical properties, abiotic and biotic degradation pathways, and analytical methodologies for this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 1124-04-5[1]
Appearance Colorless solid[2]
Melting Point 70-73 °C[2]
Boiling Point 217 °C[2]
Water Solubility Moderately soluble[3]
log P (Octanol-Water Partition Coefficient) 3.377 (for the isomer 4-chloro-3,5-dimethylphenol)[4]

Environmental Fate and Degradation

The persistence of this compound in the environment is determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation

Photolysis: Substituted phenols can undergo photolysis in the presence of light. The primary mechanism of photodissociation for phenols involves O-H bond fission, which can occur via a repulsive ¹πσ* state.[5] Excitation to the ¹ππ* manifold can lead to H-atom loss either directly through a conical intersection with the ¹πσ* state or indirectly after internal conversion to the ground state.[5] The resulting phenoxyl radicals are highly reactive and can undergo further reactions, such as dimerization.[6] While specific quantitative data for the photolysis of this compound is not readily available, it is expected to be susceptible to photodegradation in sunlit surface waters. The photolysis of ortho-nitrophenols has been shown to be a source of HONO in the gas phase, initiated by intramolecular hydrogen transfer.[7]

Hydrolysis: Hydrolysis is a chemical reaction with water. Chlorophenols are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The rate of hydrolysis for chlorinated methanes is known to be slow.[8] For triclosan, a related chlorinated phenolic compound, the reaction with free chlorine is pH-dependent.[9] Given the stability of the aromatic ring and the carbon-chlorine bond, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biotic Degradation

Microbial degradation is a key process in the environmental breakdown of chlorophenols. Several bacterial genera, including Rhodococcus and Mycobacterium, are known to degrade these compounds.[10][11][12][13][14]

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of many chlorophenols by Rhodococcus and Mycobacterium species is para-hydroxylation, leading to the formation of chlorinated para-hydroquinones.[10] In the case of this compound, this would result in the formation of 2-chloro-4,5-dimethylhydroquinone. This is often followed by further enzymatic reactions leading to ring cleavage. For other chlorophenols, degradation can also be initiated by hydroxylation at the ortho-position to form chlorocatechols.[11]

A proposed aerobic biodegradation pathway for this compound, based on the degradation of similar compounds by Rhodococcus species, is presented below.

Biodegradation_Pathway cluster_0 Proposed Aerobic Biodegradation Pathway 2_Chloro_4_5_dimethylphenol This compound Chlorodimethylhydroquinone 2-Chloro-4,5-dimethylhydroquinone 2_Chloro_4_5_dimethylphenol->Chlorodimethylhydroquinone para-Hydroxylation (Monooxygenase) Ring_Cleavage_Products Ring Cleavage Products Chlorodimethylhydroquinone->Ring_Cleavage_Products Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle Further Degradation SPE_Workflow Start Start: Water Sample (1 L) Condition Condition SPE Cartridge (Methanol, Reagent Water) Start->Condition Load Load Acidified Sample (pH < 2) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute Analytes (Methylene Chloride) Wash->Elute Concentrate Concentrate Eluate to 1 mL (Nitrogen Stream) Elute->Concentrate End Analysis by GC/MS or HPLC Concentrate->End

References

2-Chloro-4,5-dimethylphenol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-dimethylphenol is a halogenated phenolic compound with a structure that suggests a potential for a range of biological activities. While direct research on this specific isomer is limited, its close structural relationship to other chlorinated phenols, such as the widely used antiseptic chloroxylenol (4-chloro-3,5-dimethylphenol), provides a strong basis for exploring its potential applications in antimicrobial, anticancer, and antioxidant research. This technical guide consolidates the available chemical and physical data for this compound and extrapolates potential research avenues based on the activities of its structural analogues. Detailed experimental protocols are provided to facilitate the investigation of these potential applications, and key pathways are visualized to aid in conceptual understanding.

Chemical and Physical Properties

This compound, also known as 6-chloro-3,4-xylenol, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1124-04-5[1][2]
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [2]
Appearance Colorless to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in alcohols and ethers[3]

Spectroscopic Data:

  • Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[1]

  • Infrared (IR) Spectrum: The NIST WebBook also contains the IR spectrum for this compound.[1]

  • ¹³C NMR Spectrum: ChemicalBook provides the ¹³C NMR spectrum of this compound.[4]

Synthesis

A potential synthetic route to this compound involves the direct chlorination of 3,4-dimethylphenol. This electrophilic aromatic substitution would likely be carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3,4-Dimethylphenol 3,4-Dimethylphenol Reaction_Vessel Reaction in Inert Solvent 3,4-Dimethylphenol->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., SOCl, Cl) Chlorinating_Agent->Reaction_Vessel Lewis_Acid Lewis Acid Catalyst (e.g., AlCl) Lewis_Acid->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Chlorination G Start Start Stock_Solution Prepare Stock Solution of Compound Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Microorganism Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Read_MBC_MFC Determine MBC/MFC Subculture->Read_MBC_MFC End End Read_MBC_MFC->End G cluster_wnt Wnt Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_APC_Axin GSK3β/APC/Axin Destruction Complex Dishevelled->GSK3b_APC_Axin Inhibition b-catenin_cyto β-catenin GSK3b_APC_Axin->b-catenin_cyto Phosphorylation b-catenin_degradation β-catenin Degradation b-catenin_cyto->b-catenin_degradation b-catenin_nuc β-catenin b-catenin_cyto->b-catenin_nuc Translocation TCF_LEF TCF/LEF b-catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (Proliferation, Survival) TCF_LEF->Target_Genes Chloroxylenol Chloroxylenol (Analogous Compound) Chloroxylenol->b-catenin_nuc Inhibits Nuclear Translocation

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4,5-dimethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4,5-dimethylphenol in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, expected solubility trends in various organic solvents, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound in solution.

Introduction to this compound

This compound, a substituted phenolic compound, possesses a molecular structure that dictates its physical and chemical properties, including its solubility. The presence of a hydroxyl group allows for hydrogen bonding, while the chlorinated and dimethylated benzene ring imparts a degree of lipophilicity. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and analytical method development.

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound is anticipated to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. The hydroxyl group can form hydrogen bonds with protic solvents like alcohols, while the aromatic ring can interact with a variety of organic molecules.

For a structurally similar compound, chloroxylenol (4-Chloro-3,5-dimethylphenol), it is reported to be freely soluble in ethanol and soluble in ether.[1][2][3] This suggests a similar solubility profile for this compound.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor with the alcohol solvent.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe carbonyl group of these solvents can act as a hydrogen bond acceptor for the phenolic hydroxyl group.
Nonpolar Hexane, TolueneLowThe overall polarity of this compound is too high for significant interaction with nonpolar solvents.
Chlorinated DichloromethaneModerateWhile relatively nonpolar, the chlorine atom on both the solute and solvent may lead to favorable dipole-dipole interactions.

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[4][5] This technique involves saturating a solvent with the solute and then quantifying the concentration of the solute in the resulting solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric setup)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Once equilibrium is reached, stop the agitation and allow the vial to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

  • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Report the solubility in units such as g/L, mg/mL, or mol/L.

Analytical Techniques for Quantification

The gravimetric method is a straightforward technique for determining solubility.[6][7][8]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Procedure:

  • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

  • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

  • Weigh the evaporating dish containing the dried solute.

  • The difference between the final and initial mass of the dish gives the mass of the dissolved solute.

  • Calculate the solubility based on the mass of the solute and the initial volume of the solution.

UV-Vis spectroscopy is a common and rapid method for quantifying compounds that absorb ultraviolet or visible light.[9][10]

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law).

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a range of UV wavelengths.

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the appropriately diluted, filtered saturated solution at the λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the original solubility, accounting for the dilution.

HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.[11][12]

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate. A detector measures the amount of each component as it elutes from the column.

Procedure:

  • Develop and validate an HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration.

  • Inject the appropriately diluted, filtered saturated solution into the HPLC system.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the original solubility, accounting for the dilution.

Visualizations

experimental_workflow start Start prep_sample Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sample equilibration Equilibration (Shake/Stir at Constant T) prep_sample->equilibration sedimentation Sedimentation (Allow Excess Solid to Settle) equilibration->sedimentation sampling Sample Supernatant sedimentation->sampling filtration Filter Sample (e.g., 0.45 µm Syringe Filter) sampling->filtration dilution Dilute Sample (If Necessary) filtration->dilution analysis Analysis dilution->analysis gravimetry Gravimetric Analysis analysis->gravimetry Method 1 uv_vis UV-Vis Spectroscopy analysis->uv_vis Method 2 hplc HPLC Analysis analysis->hplc Method 3 calculation Calculate Solubility gravimetry->calculation uv_vis->calculation hplc->calculation end End calculation->end

Caption: Experimental workflow for determining the solubility of a solid in a liquid using the shake-flask method.

Conclusion

References

Thermochemical Data for 2-Chloro-4,5-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4,5-dimethylphenol is a substituted phenolic compound with relevance in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is critical for process development, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available data, and more importantly, outlines the established experimental and computational protocols for determining these crucial parameters. Currently, there is a notable absence of published experimental thermochemical data for this compound in publicly accessible databases such as the NIST WebBook.[1] This guide, therefore, serves as a roadmap for researchers seeking to obtain or estimate these values.

Physicochemical Properties

While direct thermochemical data is scarce, some fundamental physicochemical properties have been reported. These are summarized in the table below, along with data for a structurally related isomer, 4-Chloro-3,5-dimethylphenol, for comparative purposes.

PropertyThis compound4-Chloro-3,5-dimethylphenol
CAS Number 1124-04-5[1]88-04-0[2]
Molecular Formula C₈H₉ClO[1]C₈H₉ClO[2]
Molecular Weight 156.61 g/mol [1]156.61 g/mol [2]
Melting Point 68.5 - 74.5 °C[3]114 - 116 °C[2]
Appearance White to pale pink to cream crystals or powder[3]Solid[2]

Table 1: Physicochemical Properties of this compound and an Isomer.

Estimated Thermochemical Data

In the absence of experimental data, estimations can be made based on data for structurally similar compounds and established computational methods. The following table provides such estimations for this compound. It is crucial to note that these are not experimental values and should be used with caution. They are intended to serve as a preliminary reference until experimental or high-level computational data becomes available.

Thermochemical PropertyEstimated ValueUnits
Standard Molar Enthalpy of Formation (Gas, 298.15 K) -200 ± 15kJ/mol
Standard Molar Entropy (Gas, 298.15 K) 380 ± 20J/(mol·K)
Molar Heat Capacity (Gas, 298.15 K) 160 ± 10J/(mol·K)

Table 2: Estimated Thermochemical Data for this compound. These values are estimations and have not been experimentally determined.

Experimental Protocols for Thermochemical Data Determination

To obtain definitive thermochemical data for this compound, the following established experimental protocols are recommended.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry. This technique measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A pellet of high-purity this compound is prepared and weighed. Due to the hygroscopic and volatile nature of many phenols, the sample is typically sealed in a polyethylene bag of known mass and heat of combustion.[4]

  • Calorimeter Setup: The sample is placed in a platinum crucible within a static bomb calorimeter. The bomb is sealed, filled with high-pressure oxygen (typically around 3 MPa), and a small, known amount of water is added to ensure saturation of the final atmosphere.[5]

  • Combustion: The sample is ignited using a platinum fuse wire with a known ignition energy. The temperature change of the surrounding water jacket is meticulously recorded with high precision (e.g., ±10⁻⁴ K).[5]

  • Data Analysis: The adiabatic temperature change is used to calculate the energy equivalent of the calorimeter, which is predetermined by combusting a standard reference material like benzoic acid.[5] The gross heat of combustion is calculated from the temperature rise.

  • Corrections: Corrections are applied for the heat of combustion of the polyethylene bag, the fuse wire, and the formation of nitric and sulfuric acids (if applicable).

  • Enthalpy of Formation Calculation: The standard specific energy of combustion is determined. Using this value and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HCl), the standard enthalpy of formation of this compound is calculated.

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.[6][7]

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

  • Measurement Procedure: Three separate runs are performed under a controlled temperature program and inert atmosphere:[8]

    • Baseline: An empty sample pan and an empty reference pan are run to determine the baseline heat flow.

    • Standard: A known mass of a standard material (e.g., sapphire) is placed in the sample pan and run to determine the heat flow response.

    • Sample: A known mass of this compound is placed in the sample pan and subjected to the same temperature program.

  • Heat Capacity Calculation: The difference in heat flow between the baseline, the standard, and the sample runs allows for the calculation of the specific heat capacity of the sample over the desired temperature range.[9]

  • Enthalpy of Fusion: As the sample is heated through its melting point, the energy absorbed during this phase transition is measured. The integration of the melting peak in the DSC thermogram provides the enthalpy of fusion (ΔfusH).

Computational Protocols for Thermochemical Data Estimation

High-level quantum chemical calculations provide a reliable alternative for obtaining thermochemical data, especially when experimental measurements are unavailable. Composite methods like Gaussian-n (G3) theories are particularly well-suited for this purpose.[10][11]

G3(MP2)//B3LYP Method

The G3(MP2)//B3LYP is a variant of the Gaussian-3 theory that offers a good balance of accuracy and computational cost for determining gas-phase thermochemical properties.[12][13]

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[13]

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same B3LYP/6-31G(d) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The ZPVE is typically scaled by an empirical factor (e.g., 0.9806) to correct for known systematic errors.[12]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated levels of theory and larger basis sets. These include:[13]

    • QCISD(T)/6-31G(d)

    • MP4/6-31+G(d)

    • MP4/6-31G(2df,p)

    • MP2(Full)/G3Large

  • Total Energy Calculation: The individual energy components are combined in a specific, predefined manner to yield a total G3(MP2) energy at 0 K.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K is then calculated using an atomization or isodesmic reaction scheme, incorporating the calculated total energy, thermal corrections, and the experimental enthalpies of formation of the constituent atoms.

Visualized Workflow for Thermochemical Data Determination

The following diagram illustrates a comprehensive workflow for determining the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.

Thermochemical_Workflow cluster_start Initiation cluster_exp Experimental Protocol cluster_combustion Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry cluster_comp Computational Protocol cluster_calc Quantum Chemical Calculations cluster_final Final Data Analysis start Target Compound: This compound exp_synthesis Synthesis & Purification (>99.9% Purity) start->exp_synthesis comp_method Select Method (e.g., G3(MP2)//B3LYP) start->comp_method comb_cal Bomb Calorimetry Experiment exp_synthesis->comb_cal dsc_cal DSC Measurement (vs. Sapphire Standard) exp_synthesis->dsc_cal comb_data Calculate ΔcH° comb_cal->comb_data comb_result Determine ΔfH°(solid) comb_data->comb_result final_analysis Compare & Validate Experimental & Computational Data comb_result->final_analysis dsc_data Analyze Heat Flow Curve dsc_cal->dsc_data dsc_result Determine Cp(T) & ΔfusH dsc_data->dsc_result dsc_result->final_analysis geom_opt Geometry Optimization (B3LYP/6-31G(d)) comp_method->geom_opt freq_calc Frequency Calculation (for ZPVE & Thermal Corr.) geom_opt->freq_calc sp_energy Single-Point Energy Calculations freq_calc->sp_energy total_energy Combine Energies sp_energy->total_energy comp_result Calculate ΔfH°(gas), Cp(gas), S°(gas) total_energy->comp_result comp_result->final_analysis final_report Publish Recommended Thermochemical Data final_analysis->final_report

Caption: Workflow for thermochemical data determination.

While experimental thermochemical data for this compound is not currently available in the public domain, this guide outlines the robust and well-established experimental and computational methodologies that can be employed to determine these properties. Combustion calorimetry and Differential Scanning Calorimetry are the primary experimental techniques for measuring the enthalpy of formation and heat capacity, respectively. In parallel, high-accuracy composite computational methods like G3(MP2)//B3LYP can provide reliable gas-phase thermochemical data. For researchers and drug development professionals, the integrated application of these methods, as depicted in the workflow, represents the most rigorous approach to obtaining the necessary thermochemical data for this compound, thereby enabling more accurate process modeling and safety assessments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4,5-dimethylphenol from 3,4-xylenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-4,5-dimethylphenol, an important intermediate in the development of various pharmaceutical and specialty chemical products. The synthesis outlined here focuses on the regioselective chlorination of 3,4-xylenol using sulfuryl chloride.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring a chlorinated and dimethylated phenolic ring, makes it a versatile precursor for more complex molecules. The controlled chlorination of 3,4-xylenol is a critical step in its synthesis, with sulfuryl chloride being a preferred reagent due to its higher selectivity compared to gaseous chlorine, which can lead to the formation of multiple chlorinated isomers.[1] This protocol offers a reliable method for the preparation of this compound, focusing on safety, yield, and purity.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4-Xylenol95-65-8C₈H₁₀O122.1662-65227
Sulfuryl Chloride7791-25-5SO₂Cl₂134.97-54.169.1
This compound1124-04-5C₈H₉ClO156.6170-72[2]237
Table 2: Summary of Reaction Parameters and Expected Outcomes
ParameterValueNotes
Reactants
3,4-Xylenol1.0 equivalentStarting material
Sulfuryl Chloride1.0 - 1.2 equivalentsChlorinating agent
SolventDichloromethane (DCM)Anhydrous
Reaction Conditions
Temperature0 °C to room temperatureThe reaction is exothermic.
Reaction Time1 - 3 hoursMonitored by TLC or GC.
AtmosphereInert (Nitrogen or Argon)To prevent side reactions with moisture.
Work-up and Purification
QuenchingWater or saturated sodium bicarbonateTo neutralize HCl and unreacted SO₂Cl₂.
ExtractionDichloromethane or Ethyl acetateTo isolate the product.
PurificationRecrystallization or Column ChromatographyTo achieve high purity.
Expected Yield 75 - 85%Based on similar phenolic chlorinations.

Experimental Protocols

Safety Precautions
  • 3,4-Xylenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[2][3]

  • Sulfuryl Chloride: Corrosive and water-reactive. Causes severe skin and eye burns and respiratory tract irritation. Reacts violently with water.[4][5][6]

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Materials and Equipment
  • 3,4-Xylenol (≥98%)

  • Sulfuryl chloride (≥97%)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatography (GC) apparatus (optional, for monitoring)

Detailed Synthesis Protocol
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-xylenol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfuryl Chloride:

    • Slowly add sulfuryl chloride (1.0-1.2 eq.) dropwise to the stirred solution of 3,4-xylenol over 30-60 minutes. Maintain the temperature at 0 °C during the addition as the reaction is exothermic.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the progress of the reaction by TLC or GC to ensure the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution. This will neutralize the hydrochloric acid and sulfur dioxide byproducts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.[7]

    • Column Chromatography: Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Characterization:

    • The purified product should be a white to off-white solid.

    • Confirm the identity and purity of the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of this compound is reported to be 70-72 °C.[2]

Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3,4-Xylenol in DCM B Cool to 0 °C A->B C Add Sulfuryl Chloride B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ solution D->E F Separate Organic Layer E->F G Extract Aqueous Layer F->G H Dry and Concentrate G->H I Recrystallization or Column Chromatography H->I J Characterization I->J

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Analytical Detection of 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the qualitative and quantitative analysis of 2-Chloro-4,5-dimethylphenol in various matrices. The information is intended to guide researchers and analytical scientists in selecting and implementing appropriate analytical techniques for the detection and quantification of this compound.

Introduction

This compound is a halogenated phenolic compound of interest in environmental monitoring and as a potential intermediate or impurity in chemical synthesis. Accurate and reliable analytical methods are crucial for its detection and quantification to assess its environmental fate, potential toxicity, and to ensure the quality of related products. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the analysis of phenolic compounds. Additionally, principles of electrochemical and UV-Vis spectrophotometric detection are discussed as potential screening methods.

Analytical Methods

A variety of analytical techniques can be employed for the determination of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices.

Quantitative Data Summary (Estimated)

The following table summarizes the estimated quantitative performance data for the GC-MS analysis of this compound, based on data from structurally similar chlorophenols and dimethylphenols.

ParameterEstimated ValueMatrix
Linearity (R²)> 0.99Water, Soil
Limit of Detection (LOD)0.1 - 1 µg/LWater
Limit of Quantitation (LOQ)0.3 - 3 µg/LWater
Recovery85 - 110%Spiked Samples
Precision (%RSD)< 15%Replicate Injections

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Liquid Samples (e.g., Water):

    • Acidify the water sample (e.g., 100 mL) to a pH ≤ 2 with concentrated sulfuric acid.

    • Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE) (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid Samples (e.g., Soil, Sediment):

    • Mix the sample (e.g., 10 g) with anhydrous sodium sulfate to remove moisture.

    • Perform Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v).

    • Concentrate the extract and perform a solvent exchange to a solvent compatible with GC-MS analysis (e.g., DCM).

    • The extract may require cleanup using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering matrix components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 - 280 °C.

  • Injection Mode: Splitless (1-2 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Maintain at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-400.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 156, 141, 123).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the final sample solvent (e.g., DCM) over the expected concentration range of the samples.

  • Analyze the standards under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the target analyte against its concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Extraction (LLE or Soxhlet/PLE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

GC-MS Analysis Workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds. It is particularly useful for less volatile or thermally labile compounds.

Quantitative Data Summary (Estimated)

The following table summarizes the estimated quantitative performance data for the HPLC analysis of this compound, based on data from structurally similar compounds.

ParameterEstimated ValueMatrix
Linearity (R²)> 0.995Water, Pharmaceutical Formulations
Limit of Detection (LOD)1 - 10 µg/LWater
Limit of Quantitation (LOQ)3 - 30 µg/LWater
Recovery90 - 105%Spiked Samples
Precision (%RSD)< 10%Replicate Injections

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Liquid Samples (e.g., Water):

    • Filter the sample through a 0.45 µm syringe filter.

    • If pre-concentration is required, use solid-phase extraction (SPE) with a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash with water to remove interferences.

      • Elute the analyte with a small volume of methanol or acetonitrile.

  • Solid Samples (e.g., Pharmaceutical Powders):

    • Accurately weigh a portion of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% phosphoric acid or formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Example Gradient: Start with 40% organic phase, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at approximately 280 nm.

  • Injection Volume: 10 - 20 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase or a solvent compatible with the mobile phase.

  • Analyze the standards under the same HPLC conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the target analyte against its concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Filtration Filtration Sample->Filtration SPE Solid-Phase Extraction (optional) Filtration->SPE Injection HPLC Injection SPE->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Identification Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

HPLC Analysis Workflow for this compound.

Potential Signaling Pathways of Chlorophenol Toxicity

Chlorophenols, including this compound, can exert toxic effects through various mechanisms. Understanding these pathways is crucial for assessing their potential impact on biological systems.

Oxidative Stress Pathway

Chlorophenols can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1]

Oxidative_Stress_Pathway Chlorophenol This compound ROS Increased Reactive Oxygen Species (ROS) Chlorophenol->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociation Cellular_Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Cellular_Damage Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binding Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HMOX1, SOD) ARE->Antioxidant_Enzymes Apoptosis Apoptosis Cellular_Damage->Apoptosis

Oxidative Stress Signaling Pathway Induced by Chlorophenols.
Endocrine Disruption Pathway

Certain chlorophenols have been shown to interfere with the endocrine system, potentially acting as agonists or antagonists of hormone receptors.[2][3]

Endocrine_Disruption_Pathway Chlorophenol This compound ER Estrogen Receptor (ER) Chlorophenol->ER agonist/antagonist TR Thyroid Hormone Receptor (TR) Chlorophenol->TR antagonist Hormone_Binding Binding to Receptor ER->Hormone_Binding TR->Hormone_Binding Gene_Expression Altered Gene Expression Hormone_Binding->Gene_Expression Physiological_Effects Disruption of Normal Hormonal Functions Gene_Expression->Physiological_Effects

Endocrine Disruption Pathway of Chlorophenols.
Immunotoxicity Pathway

Chlorophenols can modulate the immune system, leading to altered cytokine production and immune cell function.[4][5]

Immunotoxicity_Pathway Chlorophenol This compound Immune_Cells Immune Cells (e.g., Lymphocytes, Macrophages) Chlorophenol->Immune_Cells Signaling_Cascades Activation of Intracellular Signaling Cascades (e.g., NF-κB) Immune_Cells->Signaling_Cascades Cytokine_Production Altered Production of Cytokines & Chemokines (e.g., IL-21, IL-9) Signaling_Cascades->Cytokine_Production Immune_Dysregulation Immune Dysregulation & Inflammatory Response Cytokine_Production->Immune_Dysregulation

Immunotoxicity Signaling Pathway of Chlorophenols.

Conclusion

The analytical methods described in these application notes provide a robust framework for the detection and quantification of this compound. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. The provided protocols for GC-MS and HPLC are starting points and may require optimization for specific applications. The signaling pathway diagrams offer insights into the potential toxicological mechanisms of chlorophenols, which can be valuable for researchers in the fields of toxicology and drug development. It is important to note that the quantitative data presented are estimations based on similar compounds and should be validated for the specific matrix and instrumentation used.

References

Application Note: 1H and 13C NMR Spectroscopy of 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylphenol is a substituted phenolic compound with potential applications in chemical synthesis and as an intermediate in the development of pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound and presents predicted spectral data to aid in its characterization.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of related compounds such as 2-chloro-5-methylphenol, 2-chloro-4-methyl-phenol, and 4-chloro-3,5-dimethylphenol.

Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
16.9 - 7.1Singlet1HAr-H (H-3)
26.7 - 6.9Singlet1HAr-H (H-6)
34.5 - 5.5Broad Singlet1H-OH
42.2 - 2.3Singlet3HAr-CH₃ (at C-4)
52.1 - 2.2Singlet3HAr-CH₃ (at C-5)

Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1150 - 153C-1 (C-OH)
2118 - 121C-2 (C-Cl)
3130 - 133C-3
4135 - 138C-4
5128 - 131C-5
6115 - 118C-6
719 - 21C-4 -CH₃
818 - 20C-5 -CH₃

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 Sample ready for analysis acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Fourier transform raw data acq4->proc1 Raw FID data proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to internal standard proc2->proc3 proc4 Integrate 1H signals and assign multiplicities proc3->proc4 proc5 Assign peaks to molecular structure proc4->proc5 report Generate Report proc5->report Final spectral assignment

Caption: Workflow for NMR analysis of this compound.

Experimental Protocols

The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer to the NMR tube.

II. ¹H NMR Spectrum Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

    • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

  • Data Acquisition: Start the acquisition.

III. ¹³C NMR Spectrum Acquisition
  • Instrument Setup: The same sample and instrument setup from the ¹H NMR acquisition can be used.

  • Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 scans, or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

    • Receiver Gain: Adjust automatically or manually.

  • Data Acquisition: Start the acquisition. For more detailed structural information, advanced experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

IV. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration and Peak Picking: For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons. For both spectra, pick the peaks to determine their exact chemical shifts.

By following these protocols, researchers can obtain high-quality ¹H and ¹³C NMR spectra for the unambiguous structural characterization of this compound and related compounds, which is crucial for quality control and in the advancement of drug development pipelines.

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylphenol is a halogenated phenolic compound of interest in environmental monitoring and as a potential disinfection byproduct. Accurate and sensitive detection is crucial for assessing its presence and impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, offering excellent chromatographic separation and definitive identification based on its mass spectrum. This document provides detailed protocols for sample preparation and GC-MS analysis of this compound in various matrices.

Principle of Analysis

The GC-MS analysis of this compound involves the extraction and concentration of the analyte from the sample matrix. The extract is then injected into a gas chromatograph, where the compound is volatilized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum for unequivocal identification and quantification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterValueNotes
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 1124-04-5[1]
Typical m/z for SIM 156, 141, 123Based on predicted fragmentation. The ion at m/z 156 represents the molecular ion.
Detection Technique GC-MS (EI)Electron Ionization is a common method for this type of analysis.
Linear Range 0.1 - 100 ng/mLLinearity can be obtained in a wide range for similar compounds.
Limit of Detection Low ng/mLDependent on matrix and sample preparation.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

A. Liquid Samples (e.g., Water, Wastewater)

This protocol is adapted from EPA methods 604 and 625 for the analysis of phenols.[2][3][4]

  • Sample Collection & Preservation: Collect samples in 1-liter amber glass bottles with Teflon-lined screw caps. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter. Adjust the sample pH to ≤ 2 with sulfuric acid.[4]

  • Liquid-Liquid Extraction (LLE):

    • Pour 1 liter of the sample into a 2-liter separatory funnel.

    • Add 60 mL of methylene chloride to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes with periodic venting.

    • Allow the organic layer to separate from the aqueous phase for at least 10 minutes.

    • Drain the methylene chloride (bottom layer) into a flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

B. Solid Samples (e.g., Soil, Sediment)

  • Extraction:

    • Weigh a known amount of the homogenized solid sample (e.g., 10-30 g).

    • Mix the sample with anhydrous sodium sulfate to remove moisture.

    • Extract the sample using an appropriate solvent such as methylene chloride or an acetone/methylene chloride mixture in a Soxhlet extractor for 12-24 hours.

  • Concentration:

    • Decant the extract and concentrate it to a final volume of 1.0 mL using a Kuderna-Danish apparatus or rotary evaporator, followed by a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization. These are based on typical methods for chlorophenol analysis, such as EPA method 528.[5]

ParameterCondition
Gas Chromatograph A system with a split/splitless injector.
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
Injector Temperature 275°C[5]
Injection Volume 1 µL, splitless mode.[5]
Carrier Gas Helium at a constant flow of 1.5 mL/min.[5]
Oven Program Initial temperature 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[5]
Transfer Line Temp 300°C[5]
Mass Spectrometer Capable of scanning from 50-300 amu.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.
Calibration

Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. A minimum of five concentrations is recommended to establish a calibration curve that brackets the expected sample concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Liquid-Liquid or Soxhlet Extraction Sample->Extraction Concentration Drying and Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI, Full Scan/SIM) Separation->Detection Processing Data Acquisition and Processing Detection->Processing Quantification Quantification and Reporting Processing->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

fragmentation_pathway M Molecular Ion C₈H₉ClO⁺˙ m/z = 156/158 M_minus_CH3 [M-CH₃]⁺ C₇H₆ClO⁺ m/z = 141/143 M->M_minus_CH3 - CH₃˙ M_minus_Cl [M-Cl]⁺ C₈H₉O⁺ m/z = 121 M->M_minus_Cl - Cl˙ M_minus_CH3_minus_CO [M-CH₃-CO]⁺ C₆H₆Cl⁺ m/z = 111/113 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Plausible mass fragmentation pathway for this compound.

References

Application Notes and Protocols: Chlorination of 3,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the electrophilic chlorination of 3,4-dimethylphenol. The hydroxyl group of the phenol directs chlorination to the ortho positions, yielding a mixture of 2-chloro-3,4-dimethylphenol and 6-chloro-3,4-dimethylphenol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a clear, step-by-step guide for the synthesis, purification, and characterization of these chlorinated derivatives.

Introduction

Chlorinated phenols are a class of organic compounds that serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The substitution pattern of chlorine on the phenol ring is crucial for the biological activity and chemical properties of the resulting molecules. 3,4-Dimethylphenol is an aromatic compound with two methyl groups and a hydroxyl group, which activates the aromatic ring towards electrophilic substitution. The chlorination of 3,4-dimethylphenol is expected to proceed at the positions ortho to the hydroxyl group, as the para position is already substituted. This application note details a robust protocol for the chlorination of 3,4-dimethylphenol using sulfuryl chloride, a common and effective chlorinating agent for phenols.[1][2]

Reaction Scheme

The chlorination of 3,4-dimethylphenol with one equivalent of sulfuryl chloride is expected to yield a mixture of two primary monochlorinated products: 2-chloro-3,4-dimethylphenol and 6-chloro-3,4-dimethylphenol.

G cluster_reactants Reactants cluster_products Products 3,4-Dimethylphenol Reaction DCM, rt 3,4-Dimethylphenol->Reaction plus1 + SO2Cl2 SO2Cl2 SO2Cl2->Reaction 2-Chloro-3,4-dimethylphenol plus2 + 6-Chloro-3,4-dimethylphenol Reaction->2-Chloro-3,4-dimethylphenol Reaction->6-Chloro-3,4-dimethylphenol G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 3,4-dimethylphenol in DCM add_so2cl2 Add SO2Cl2 dropwise dissolve->add_so2cl2 stir Stir at Room Temperature (3h) add_so2cl2->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

References

Application Notes and Protocols: 2-Chloro-4,5-dimethylphenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4,5-dimethylphenol as a versatile chemical intermediate in the synthesis of various organic compounds. The following sections detail its synthesis and subsequent transformations into valuable derivatives, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Synthesis of this compound

This compound can be efficiently synthesized via the electrophilic chlorination of 3,4-dimethylphenol. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), provides a reliable method for this transformation. The reaction proceeds with good regioselectivity, favoring the introduction of the chlorine atom at the position ortho to the hydroxyl group and para to the methyl groups.

Experimental Protocol: Chlorination of 3,4-Dimethylphenol

Materials:

  • 3,4-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., AlCl₃, 0.05 eq) to the stirred solution.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data
ParameterValueReference
Starting Material 3,4-DimethylphenolAnalogous reactions[1]
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Analogous reactions[1]
Catalyst Aluminum chloride (AlCl₃)Analogous reactions[1]
Solvent Dichloromethane (DCM)Analogous reactions[1]
Reaction Temperature 0 °C to room temperatureAnalogous reactions[1]
Typical Yield 85-95%Estimated based on analogous reactions[1]
Purity (after purification) >98%Estimated based on analogous reactions

Synthesis Workflow

Synthesis_of_2_Chloro_4_5_dimethylphenol Start 3,4-Dimethylphenol Reagents SO2Cl2, AlCl3 DCM, 0°C to RT Reaction Chlorination Start->Reaction Reagents->Reaction Workup Quenching (HCl) Extraction Washing Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application as an Intermediate in Further Syntheses

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly through further electrophilic aromatic substitution reactions such as nitration and halogenation.

Nitration of this compound

Nitration of this compound introduces a nitro group onto the aromatic ring, typically at the position ortho to the hydroxyl group, yielding 6-Chloro-3,4-dimethyl-2-nitrophenol. This nitro derivative can be a precursor for various pharmaceuticals and agrochemicals. A mild and effective method for this transformation involves the use of metal nitrates in an aprotic solvent.

Materials:

  • This compound

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Acetone

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add bismuth(III) nitrate pentahydrate (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain 6-Chloro-3,4-dimethyl-2-nitrophenol.

ParameterValueReference
Starting Material This compoundGeneral nitration protocols
Nitrating Agent Bismuth(III) nitrate pentahydrateGeneral nitration protocols
Solvent AcetoneGeneral nitration protocols
Reaction Temperature Room temperatureGeneral nitration protocols
Typical Yield 70-85%Estimated based on similar reactions
Purity (after purification) >97%Estimated based on similar reactions
Further Chlorination to Dichloro-derivatives

This compound can undergo further chlorination to yield dichlorinated products. The position of the second chlorine atom will be directed by the existing substituents. A likely product is 2,6-dichloro-3,4-dimethylphenol.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Standard workup reagents (as in section 1)

Procedure:

  • Follow the same procedure as for the monochlorination of 3,4-dimethylphenol (Section 1), using this compound as the starting material.

  • An excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of SO₂Cl₂) may be required to drive the reaction to completion.

  • Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Purify the resulting dichlorinated product by column chromatography or recrystallization.

ParameterValue
Starting Material This compound
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Typical Yield 60-75%
Purity (after purification) >98%

Signaling Pathway of Transformations

Chemical_Transformations cluster_synthesis Synthesis of Starting Material cluster_derivatives Synthesis of Derivatives 3,4-Dimethylphenol 3,4-Dimethylphenol Chlorination_1 Chlorination (SO2Cl2, AlCl3) 3,4-Dimethylphenol->Chlorination_1 This compound This compound Chlorination_1->this compound Nitration Nitration (Bi(NO3)3) This compound->Nitration Chlorination_2 Further Chlorination (SO2Cl2, AlCl3) This compound->Chlorination_2 6-Chloro-3,4-dimethyl-2-nitrophenol 6-Chloro-3,4-dimethyl-2-nitrophenol Nitration->6-Chloro-3,4-dimethyl-2-nitrophenol 2,6-Dichloro-3,4-dimethylphenol 2,6-Dichloro-3,4-dimethylphenol Chlorination_2->2,6-Dichloro-3,4-dimethylphenol

Caption: Reaction pathways starting from 3,4-Dimethylphenol.

Potential Applications in Drug Development and Agrochemicals

  • Scaffold for Biologically Active Compounds: The substituted phenol ring can serve as a core structure for the elaboration of more complex molecules with potential pharmaceutical or agrochemical properties. The chlorine and methyl substituents can influence the lipophilicity, metabolic stability, and binding interactions of the final compound.

  • Precursor to Aminophenols: The nitro-derivative, 6-Chloro-3,4-dimethyl-2-nitrophenol, can be readily reduced to the corresponding aminophenol. Aminophenols are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and antipyretics, as well as dyes and photographic chemicals.

  • Building Block for Herbicides and Fungicides: Chlorinated phenols are known precursors to various herbicides and fungicides. The specific substitution pattern of this compound and its derivatives could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Further research into the derivatization of this compound is warranted to explore its full potential as a key intermediate in the development of novel and effective chemical entities for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Reactions Involving 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and potential applications of 2-Chloro-4,5-dimethylphenol, a versatile chemical intermediate. This document is intended to guide researchers in utilizing this compound for the synthesis of novel molecules with potential applications in agrochemicals and pharmaceuticals.

Overview of this compound

This compound is a substituted phenolic compound with the chemical formula C₈H₉ClO.[1] Its structure, featuring a chlorinated and dimethylated aromatic ring with a hydroxyl group, makes it a valuable building block in organic synthesis. The chlorine atom and methyl groups influence the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, while the hydroxyl group itself serves as a key functional handle for various chemical transformations.

Chemical Properties:

PropertyValue
CAS Number 1124-04-5[1]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Alternate Names 6-Chloro-3,4-xylenol[1]

Key Synthetic Reactions and Protocols

The primary reaction sites on this compound are the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can readily undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. These derivatives are of interest in the development of new bioactive compounds.

O-Alkylation: Synthesis of (2-Chloro-4,5-dimethylphenoxy)acetic acid

A common and important class of derivatives of phenols are the phenoxyacetic acids, many of which exhibit herbicidal activity. The synthesis of (2-Chloro-4,5-dimethylphenoxy)acetic acid can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a halo-acetic acid ester, followed by hydrolysis of the ester.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound Intermediate Intermediate A->Intermediate 1. B NaOH C Ethyl bromoacetate E (2-Chloro-4,5-dimethylphenoxy)acetic acid D H2O, HCl Intermediate->E 2.  / 3.

Caption: General reaction scheme for the synthesis of (2-Chloro-4,5-dimethylphenoxy)acetic acid.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethyl bromoacetate

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Add a solution of 1.1 equivalents of sodium hydroxide in ethanol dropwise to the stirring solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: To the phenoxide solution, add 1.1 equivalents of ethyl bromoacetate dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a sufficient amount of water and then acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture at reflux for 1-2 hours to hydrolyze the ester.

  • Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude (2-Chloro-4,5-dimethylphenoxy)acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Hypothetical):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
This compound1.0156.6115.66
Sodium Hydroxide1.140.004.40
Ethyl Bromoacetate1.1167.0018.37
Product 198.62 Yield (%)
(2-Chloro-4,5-dimethylphenoxy)acetic acid-198.62~85%
O-Acylation: Synthesis of 2-Chloro-4,5-dimethylphenyl acetate

Esterification of phenols is another fundamental reaction that can be used to produce a variety of derivatives. The reaction with an acid chloride in the presence of a base is a common and efficient method.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound D 2-Chloro-4,5-dimethylphenyl acetate A->D + B Acetyl Chloride C Pyridine C->D in

Caption: General reaction scheme for the synthesis of 2-Chloro-4,5-dimethylphenyl acetate.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of this compound in dry dichloromethane.

  • Add 1.2 equivalents of pyridine to the solution and cool the mixture in an ice bath.

  • Acylation: Add 1.1 equivalents of acetyl chloride dropwise to the cooled, stirring solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4,5-dimethylphenyl acetate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data (Hypothetical):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
This compound1.0156.6115.66
Acetyl Chloride1.178.508.64
Pyridine1.279.109.49
Product 198.65 Yield (%)
2-Chloro-4,5-dimethylphenyl acetate-198.65~90%

Potential Applications in Drug Development and Agrochemicals

While specific signaling pathways involving this compound are not well-documented in publicly available literature, its structural motifs are present in various bioactive molecules.

Agrochemicals

The phenoxyacetic acid and phenoxypropionate moieties are well-known pharmacophores in herbicides.[2] Derivatives of this compound, such as (2-Chloro-4,5-dimethylphenoxy)acetic acid, are analogues of commercial herbicides like 2,4-D and could be investigated for similar biological activity. The synthesis protocols provided above can be adapted to create a library of such compounds for screening.

Logical Workflow for Agrochemical Discovery:

G A This compound B Derivative Synthesis (O-alkylation, O-acylation) A->B C Library of Novel Compounds B->C D Primary Herbicidal Screening (e.g., seed germination, plant growth inhibition) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Lead Compound F->G H Further Biological Evaluation (selectivity, mechanism of action) G->H

Caption: A logical workflow for the discovery of novel agrochemicals starting from this compound.

Pharmaceuticals

The substituted phenol core is a common feature in many pharmaceutical agents. By using this compound as a starting material, medicinal chemists can introduce this specific substitution pattern into new drug candidates. The ether and ester derivatives can be further modified to explore a wider chemical space and potentially interact with various biological targets. For instance, the synthesis of phenoxypropanolamine derivatives, which are known to have beta-blocker activity, could be explored.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a variety of derivatives. The detailed protocols for O-alkylation and O-acylation provided herein serve as a foundation for researchers to explore the synthesis of novel compounds. The structural similarity of its derivatives to known bioactive molecules, particularly in the agrochemical field, suggests that this compound is a promising starting point for the discovery of new lead structures. Further research into the biological activities of these derivatives is warranted to fully elucidate their potential in drug development and crop protection.

References

Application Note: Chromatographic Separation of Chloroxylenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxylenol, chemically known as 4-chloro-3,5-dimethylphenol, is a widely used antiseptic and disinfectant. Its efficacy and safety profile can be influenced by the presence of isomeric impurities, which may arise during synthesis. The primary isomers of concern include positional isomers where the chlorine atom is at a different position on the 3,5-dimethylphenol ring (e.g., 2-chloro-3,5-dimethylphenol) and dichlorinated species (e.g., 2,4-dichloro-3,5-dimethylphenol). The structural similarity of these isomers presents a significant analytical challenge. This document provides detailed protocols for the separation and analysis of chloroxylenol isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Chromatographic Separation Strategies

The successful separation of chloroxylenol isomers hinges on exploiting the subtle differences in their physicochemical properties. While standard reversed-phase HPLC is a good starting point, achieving baseline resolution often requires specialized columns or alternative techniques like GC and CE.

A general workflow for developing a separation method for chloroxylenol isomers is outlined below.

G Workflow for Isomer Separation Method Development cluster_0 Method Development start Define Separation Goal: Identify and Quantify Chloroxylenol Isomers tech_selection Select Technique: HPLC, GC, or CE start->tech_selection hplc_dev HPLC Method Development: - Column Screening (C18, Phenyl) - Mobile Phase Optimization tech_selection->hplc_dev Liquid Phase gc_dev GC Method Development: - Column Selection (polar/non-polar) - Temperature Programming tech_selection->gc_dev Gas Phase ce_dev CE Method Development: - Buffer pH and Composition - Chiral Selector (if needed) tech_selection->ce_dev Electrophoretic optimization Optimize Parameters: Flow Rate, Injection Volume, Temperature, Voltage hplc_dev->optimization gc_dev->optimization ce_dev->optimization validation Method Validation: Specificity, Linearity, Accuracy, Precision optimization->validation end_point Routine Analysis validation->end_point G Principle of MEKC for Neutral Isomer Separation cluster_0 Capillary cluster_1 Analyte Partitioning cluster_2 Separation Mechanism anode Anode (+) cathode Cathode (-) micelle Micelle isomerA Isomer A micelle->isomerA Partitioning (Differential) isomerB Isomer B micelle->isomerB eof Electroosmotic Flow (EOF) (Bulk Flow to Cathode) micelle_migration Micelle Migration (Slower, towards Anode) separation Separation based on differential partitioning into micelles detection Detection at Cathode End

Application Notes and Protocols for the Derivatization of 2-Chloro-4,5-dimethylphenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Chloro-4,5-dimethylphenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes like chlorophenols, thereby improving their chromatographic separation and detection.[1][2][3] The two primary methods covered are silylation and acetylation.

Introduction

This compound is a chlorinated phenolic compound that can be challenging to analyze directly by GC-MS due to the polarity imparted by its hydroxyl group. This polarity can lead to poor peak shape, low sensitivity, and potential interactions with the GC column.[2] Chemical derivatization mitigates these issues by replacing the active hydrogen of the hydroxyl group with a less polar functional group, making the molecule more amenable to GC analysis.[1][4] This note details two robust derivatization techniques: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylation using acetic anhydride.

Derivatization Strategies: Silylation vs. Acetylation

The selection of a derivatization method depends on the specific analytical requirements, sample matrix, and available resources.

  • Silylation: This is a versatile and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1][4] Silylating reagents like BSTFA are highly effective and produce derivatives that are generally stable and provide excellent chromatographic separation.[4][5] The reaction is typically fast, especially in a suitable solvent like acetone.[5]

  • Acetylation: This method involves the reaction of the phenol with an acetylating agent, such as acetic anhydride, to form a more volatile acetate ester.[6][7][8][9][10] Acetylation is a cost-effective and reliable method, often performed in an aqueous medium under alkaline conditions.[6][7][9]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Acetone (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Experimental Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the sample or standard into a reaction vial.

    • If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the phenol into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[4]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried residue to dissolve it.

    • Add 100 µL of BSTFA (+ 1% TMCS) to the vial.[4]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block.[4] Reaction time and temperature may need optimization for specific sample matrices.

  • Sample Analysis:

    • After the reaction is complete, cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. A direct injection of the reaction mixture is common.[11]

Visualization of Silylation Workflow:

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Extraction Extraction (if aqueous) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Dissolution Dissolve in Pyridine Drying->Dissolution Add_BSTFA Add BSTFA + 1% TMCS Dissolution->Add_BSTFA React Heat at 70-80°C Add_BSTFA->React GCMS GC-MS Injection React->GCMS

Caption: Silylation workflow for this compound.

Protocol 2: Acetylation using Acetic Anhydride

This protocol details the derivatization of this compound to its acetate ester.

Materials and Reagents:

  • This compound standard or sample in aqueous solution

  • Acetic anhydride

  • Potassium carbonate buffer (K2CO3)

  • Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Experimental Procedure:

  • pH Adjustment:

    • Take a known volume of the aqueous sample or standard solution.

    • Adjust the pH to between 9 and 11.5 by adding potassium carbonate buffer.[6][7] This is to form the phenolate ion which is more reactive.[9]

  • Derivatization Reaction:

    • Add an appropriate volume of acetic anhydride to the pH-adjusted solution.[6][7]

    • Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and reaction.

  • Extraction:

    • Add 1-2 mL of hexane to the reaction mixture to extract the formed 2-Chloro-4,5-dimethylphenyl acetate.[6][8]

    • Vortex for 1-2 minutes to facilitate the extraction.

    • Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • The dried extract is now ready for injection into the GC-MS system.

Visualization of Acetylation Workflow:

acetylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis Aqueous_Sample Aqueous Sample/Standard pH_Adjust Adjust pH to 9-11.5 with K2CO3 Aqueous_Sample->pH_Adjust Add_Ac2O Add Acetic Anhydride pH_Adjust->Add_Ac2O Vortex_React Vortex to React Add_Ac2O->Vortex_React Add_Hexane Add Hexane Vortex_React->Add_Hexane Extract Vortex & Centrifuge Add_Hexane->Extract Dry_Extract Dry with Na2SO4 Extract->Dry_Extract GCMS_Inject GC-MS Injection Dry_Extract->GCMS_Inject

Caption: Acetylation workflow for this compound.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization for specific instruments and applications is recommended.

ParameterSilylated DerivativeAcetylated Derivative
GC Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)DB-5 or equivalent (30 m or 60 m x 0.25 mm ID, 0.25 µm film)[9]
Injector Temp. 250 °C250 °C
Injection Mode SplitlessSplitless
Carrier Gas HeliumHelium
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min70 °C (hold 2 min), ramp to 250 °C at 8 °C/min, hold 5 min
MS Transfer Line 280 °C280 °C
MS Ion Source 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-450m/z 40-400

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of chlorophenols after derivatization. These values are indicative and may vary for this compound depending on the specific analytical conditions.

ParameterSilylation (BSTFA)Acetylation (Acetic Anhydride)
Limit of Detection (LOD) 2.3 x 10⁻⁴ to 2.8 x 10⁻³ µg/L (on-fiber silylation)[11]0.001–0.005 mg/L[8][9]
Limit of Quantification (LOQ) 7.6 x 10⁻³ to 9.3 x 10⁻³ µg/L (on-fiber silylation)[11]Not explicitly stated, but typically 3-5x LOD
Recovery 80.4% to 91.4%[11]67.1% to 101.3%[8]
Relative Standard Deviation (RSD) Not explicitly stated2.2% to 6.1%[8]

Logical Relationship of Derivatization

The decision to use a specific derivatization technique is based on the functional groups present in the analyte. For this compound, the key functional group is the hydroxyl group.

derivatization_logic Analyte This compound FunctionalGroup Contains Polar -OH Group Analyte->FunctionalGroup Problem Poor GC Performance (Volatility, Peak Shape) FunctionalGroup->Problem Solution Derivatization Problem->Solution Silylation Silylation (e.g., BSTFA) Solution->Silylation Acetylation Acetylation (e.g., Acetic Anhydride) Solution->Acetylation Result Improved GC-MS Analysis Silylation->Result Acetylation->Result

Caption: Logic for derivatizing this compound.

Conclusion

Both silylation and acetylation are effective derivatization methods for the GC-MS analysis of this compound. The choice between the two will depend on the specific laboratory setup, sample matrix, and desired analytical performance. The provided protocols and data serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods for this compound.

References

Application of 2-Chloro-4,5-dimethylphenol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Chloro-4,5-dimethylphenol as a versatile intermediate in organic synthesis. Due to its substituted phenolic structure, this compound is a valuable building block for the synthesis of a variety of molecules, particularly in the fields of agrochemicals, pharmaceuticals, and material science. The presence of the chloro, hydroxyl, and methyl functional groups allows for a range of chemical transformations, making it a key starting material for the generation of complex molecular architectures.

Overview of Synthetic Applications

This compound can serve as a precursor in several key organic reactions, including:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be readily alkylated to form a diverse range of aryl ethers. These ethers are common motifs in biologically active molecules.

  • O-Arylation (Ullmann Condensation): The formation of diaryl ethers can be achieved through copper-catalyzed coupling reactions, a critical transformation in the synthesis of various pharmaceuticals and agrochemicals.

  • C-N Coupling (Buchwald-Hartwig Amination): The chloro substituent on the aromatic ring allows for palladium-catalyzed amination reactions, providing a route to substituted anilines and other nitrogen-containing aromatic compounds.

  • Esterification: The hydroxyl group can be esterified to produce corresponding esters, which have applications as fragrances, plasticizers, and in drug molecules.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound. These protocols are based on established synthetic methodologies for structurally similar compounds.

O-Alkylation: Synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid (Williamson Ether Synthesis)

This protocol describes the synthesis of a phenoxyacetic acid derivative, a class of compounds known for their herbicidal properties.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Chloroacetic acid reactant2->plus1 reagent1 NaOH, H2O reaction_arrow reagent1->reaction_arrow reflux product 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid plus2 + product->plus2 byproduct NaCl + H2O byproduct->plus2 plus1->reaction_arrow reaction_arrow->plus2

Caption: Williamson Ether Synthesis of a phenoxyacetic acid derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound156.6115.66 g0.10
Chloroacetic acid94.5010.40 g0.11
Sodium hydroxide (NaOH)40.008.80 g0.22
Deionized water18.02100 mL-
Diethyl ether74.12150 mL-
6 M Hydrochloric acid (HCl)-As needed-
Saturated sodium bicarbonate-50 mL-
Anhydrous magnesium sulfate120.375 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.66 g (0.10 mol) of this compound and 8.80 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water.

  • To the stirred solution, add 10.40 g (0.11 mol) of chloroacetic acid.

  • Heat the reaction mixture to a gentle reflux and maintain for 2 hours.

  • After the reflux period, cool the mixture to room temperature in an ice bath.

  • Carefully acidify the reaction mixture to pH 2 with 6 M HCl. A precipitate will form.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL).

  • The aqueous bicarbonate layer contains the sodium salt of the product. Acidify this layer again with 6 M HCl to re-precipitate the product.

  • Filter the solid product using a Büchner funnel, wash with cold deionized water, and dry under vacuum.

  • The crude product can be recrystallized from hot water or a mixture of ethanol and water to afford the pure 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.

Expected Yield: 80-90%

O-Arylation: Synthesis of a Diaryl Ether (Ullmann Condensation)

This protocol outlines a representative Ullmann condensation for the synthesis of a diaryl ether, a common structural motif in many biologically active compounds.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Aryl halide (e.g., 4-Iodoanisole) reactant2->plus1 reagent1 CuI, K2CO3 reaction_arrow reagent1->reaction_arrow reagent2 Pyridine, reflux reagent2->reaction_arrow product Diaryl Ether plus2 + product->plus2 byproduct KX + KHCO3 byproduct->plus2 plus1->reaction_arrow reaction_arrow->plus2

Caption: Ullmann condensation for the synthesis of a diaryl ether.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound156.611.57 g10.0
4-Iodoanisole234.042.81 g12.0
Copper(I) iodide (CuI)190.450.19 g1.0
Potassium carbonate (K2CO3)138.212.76 g20.0
Pyridine79.1020 mL-
Toluene92.14100 mL-
1 M Hydrochloric acid (HCl)-50 mL-
Saturated sodium chloride (brine)-50 mL-
Anhydrous sodium sulfate142.045 g-

Procedure:

  • To a 100 mL three-necked flask fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.57 g, 10.0 mmol), 4-iodoanisole (2.81 g, 12.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add 20 mL of pyridine to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with 100 mL of toluene.

  • Filter the mixture through a pad of Celite to remove the copper salts.

  • Wash the organic layer with 1 M HCl (2 x 25 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure diaryl ether.

Expected Yield: 60-75%

C-N Coupling: Synthesis of a N-Aryl Amine (Buchwald-Hartwig Amination)

This protocol describes a representative Buchwald-Hartwig amination for the synthesis of an N-aryl amine, a key structural unit in many pharmaceuticals.[3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Amine (e.g., Morpholine) reactant2->plus1 reagent1 Pd2(dba)3, XPhos reaction_arrow reagent1->reaction_arrow reagent2 NaOtBu, Toluene, 100 °C reagent2->reaction_arrow product N-Aryl Amine plus2 + product->plus2 byproduct NaCl + tBuOH byproduct->plus2 plus1->reaction_arrow reaction_arrow->plus2

Caption: Buchwald-Hartwig amination for C-N bond formation.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound156.611.57 g10.0
Morpholine87.121.05 g12.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.7292 mg0.1
XPhos476.65143 mg0.3
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0
Toluene (anhydrous)92.1450 mL-
Diethyl ether74.12100 mL-
Saturated ammonium chloride-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate142.045 g-

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 (92 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Add this compound (1.57 g, 10.0 mmol) and 50 mL of anhydrous toluene.

  • Add morpholine (1.05 g, 12.0 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution (50 mL).

  • Extract the product with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-aryl amine.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Representative Reactions and Typical Yields

Reaction TypeSubstrateReagentsProductTypical Yield (%)
O-AlkylationThis compoundChloroacetic acid, NaOH2-(2-Chloro-4,5-dimethylphenoxy)acetic acid80-90
O-ArylationThis compound4-Iodoanisole, CuI, K2CO34-((4-methoxyphenyl)oxy)-1-chloro-2,3-dimethylbenzene60-75
C-N CouplingThis compoundMorpholine, Pd2(dba)3, XPhos, NaOtBu4-(3,4-dimethyl-2-hydroxyphenyl)morpholine70-85

Experimental Workflows

The following diagrams illustrate the general workflows for the described synthetic procedures.

G cluster_alkylation O-Alkylation Workflow A1 Dissolve Reactants (Phenol, NaOH, H2O) A2 Add Chloroacetic Acid A1->A2 A3 Reflux A2->A3 A4 Cool & Acidify A3->A4 A5 Extract with Ether A4->A5 A6 Back-extract with NaHCO3 A5->A6 A7 Acidify & Filter A6->A7 A8 Dry & Recrystallize A7->A8

Caption: General workflow for Williamson ether synthesis.

G cluster_ullmann O-Arylation Workflow (Ullmann) B1 Combine Reactants & Catalyst (Phenol, Aryl Halide, CuI, K2CO3) B2 Add Pyridine B1->B2 B3 Reflux under N2 B2->B3 B4 Cool & Dilute B3->B4 B5 Filter through Celite B4->B5 B6 Aqueous Workup (HCl, Brine) B5->B6 B7 Dry & Concentrate B6->B7 B8 Column Chromatography B7->B8

Caption: General workflow for Ullmann condensation.

G cluster_buchwald C-N Coupling Workflow (Buchwald-Hartwig) C1 Combine Catalyst System (Pd2(dba)3, XPhos, NaOtBu) C2 Add Phenol & Toluene C1->C2 C3 Add Amine C2->C3 C4 Heat under Inert Atmosphere C3->C4 C5 Cool & Quench C4->C5 C6 Extract with Ether C5->C6 C7 Aqueous Workup & Dry C6->C7 C8 Concentrate & Purify C7->C8

Caption: General workflow for Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Chloro-4,5-dimethylphenol. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most direct and common method for the synthesis of this compound is through the electrophilic aromatic substitution (chlorination) of 3,4-dimethylphenol. This reaction involves treating 3,4-dimethylphenol with a suitable chlorinating agent, often in the presence of a catalyst to improve yield and regioselectivity.

Q2: Which chlorinating agents are suitable for this synthesis?

A2: Several chlorinating agents can be employed. Sulfuryl chloride (SO₂Cl₂) is a common choice for laboratory-scale synthesis as it is a liquid and easier to handle than chlorine gas. Other options include N-chlorosuccinimide (NCS) and hypochlorous acid (HOCl). The choice of agent can influence the reaction conditions and the impurity profile.

Q3: Is a catalyst necessary for the chlorination of 3,4-dimethylphenol?

A3: While the reaction can proceed without a catalyst, using one is highly recommended to improve the reaction rate and, more importantly, the regioselectivity towards the desired 2-chloro isomer. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used as catalysts in electrophilic chlorination reactions of phenols.

Q4: What is the expected major isomer in the chlorination of 3,4-dimethylphenol?

A4: The hydroxyl group and the two methyl groups on the aromatic ring are all ortho-, para-directing groups. In the case of 3,4-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and para to the hydroxyl group (position 5, which is already substituted) are activated. The position ortho to the hydroxyl group and meta to one of the methyl groups (position 2) is sterically and electronically favored for substitution, making this compound the expected major product. However, the formation of the 6-Chloro-3,4-dimethylphenol isomer is a common side reaction.

Q5: How can the formation of dichlorinated byproducts be minimized?

A5: The formation of dichlorinated byproducts, such as 2,6-Dichloro-3,4-dimethylphenol, can be minimized by carefully controlling the stoichiometry of the chlorinating agent. Using a molar ratio of chlorinating agent to 3,4-dimethylphenol of slightly above 1:1 is recommended. Slow, dropwise addition of the chlorinating agent at a controlled temperature can also help to prevent over-chlorination.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - If the reaction has stalled, a slight increase in temperature or reaction time may be necessary. - Ensure the catalyst is active and used in the appropriate amount.
Suboptimal Reaction Temperature - Low temperatures can lead to a slow reaction rate, while high temperatures may promote the formation of side products. The optimal temperature should be determined experimentally, but starting at a lower temperature (e.g., 0-5 °C) during the addition of the chlorinating agent is advisable.
Poor Quality of Reagents - Ensure that the 3,4-dimethylphenol is of high purity. - The chlorinating agent should be fresh, as decomposition can occur over time. - If using a Lewis acid catalyst, ensure it is anhydrous, as moisture can deactivate it.
Loss of Product During Workup and Purification - Optimize the extraction and purification steps. Recrystallization is a common method for purifying the solid product. Ensure the correct solvent system is used to maximize recovery. - If using column chromatography, select an appropriate solvent system to achieve good separation from byproducts.

Issue 2: Formation of Significant Amounts of Isomeric Byproducts (e.g., 6-Chloro-3,4-dimethylphenol)

Possible Cause Troubleshooting Suggestion
Lack of Regioselectivity - The choice of catalyst can influence the regioselectivity. Experiment with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to find the one that provides the best selectivity for the desired isomer. - The solvent can also play a role. Less polar solvents may favor ortho-chlorination.
Reaction Temperature - Temperature can affect the isomer ratio. Generally, lower temperatures favor the kinetically controlled product, which may or may not be the desired isomer. It is worth investigating the effect of temperature on the product distribution.

Issue 3: Formation of Dichlorinated Byproducts

Possible Cause Troubleshooting Suggestion
Excess Chlorinating Agent - Use a precise molar equivalent of the chlorinating agent (e.g., 1.0 to 1.1 equivalents). - Add the chlorinating agent slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.
High Reaction Temperature - Elevated temperatures can increase the rate of the second chlorination. Maintain a controlled, lower temperature throughout the addition of the chlorinating agent.

Experimental Protocols

Proposed Synthesis of this compound via Chlorination of 3,4-Dimethylphenol

Materials:

  • 3,4-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (0.1 eq) portion-wise while stirring.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Key Reaction Parameters and Their Potential Impact on Yield and Selectivity

ParameterRecommended RangePotential Impact of Deviation
Molar Ratio (SO₂Cl₂ : Phenol) 1.0 : 1 to 1.1 : 1< 1.0: Incomplete conversion. > 1.1: Increased formation of dichlorinated byproducts.
Catalyst Loading (AlCl₃) 0.05 - 0.2 equivalentsToo low: Slow reaction rate. Too high: Potential for increased side reactions and decomposition.
Temperature 0 - 25 °CToo low: Very slow reaction. Too high: Decreased selectivity, increased byproduct formation.
Reaction Time 2 - 6 hoursToo short: Incomplete reaction. Too long: Potential for product degradation or side reactions.

Table 2: Potential Byproducts in the Synthesis of this compound

Byproduct NameStructureReason for FormationImpact on Yield
6-Chloro-3,4-dimethylphenol IsomerChlorination at the other ortho position to the hydroxyl group.Reduces the isolated yield of the desired product.
2,6-Dichloro-3,4-dimethylphenol Dichlorinated productOver-chlorination of the starting material or the desired product.Consumes starting material and desired product, reducing yield.
Unreacted 3,4-Dimethylphenol Starting MaterialIncomplete reaction.Lowers the conversion and overall yield.

Visualization

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 3,4-Dimethylphenol Reaction Chlorination Reactant1->Reaction Reactant2 Sulfuryl Chloride (SO2Cl2) Reactant2->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Solvent Dichloromethane Solvent->Reaction Temperature 0-25 °C Temperature->Reaction Product This compound Reaction->Product Byproduct1 6-Chloro-3,4-dimethylphenol Reaction->Byproduct1 Byproduct2 2,6-Dichloro-3,4-dimethylphenol Reaction->Byproduct2

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of This compound Check_Completion Is the reaction complete? (TLC/GC analysis) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Stoichiometry Is the stoichiometry of the chlorinating agent correct? Check_Completion->Check_Stoichiometry Yes Increase_Time_Temp->Check_Completion Adjust_Stoichiometry Use 1.0-1.1 equivalents of chlorinating agent Check_Stoichiometry->Adjust_Stoichiometry No Check_Purity Are the reagents pure and anhydrous? Check_Stoichiometry->Check_Purity Yes Adjust_Stoichiometry->Start Purify_Reagents Use high-purity, dry reagents and solvent Check_Purity->Purify_Reagents No Check_Isomers Is there a high proportion of isomers? Check_Purity->Check_Isomers Yes Purify_Reagents->Start Optimize_Catalyst_Temp Optimize catalyst and/or lower reaction temperature Check_Isomers->Optimize_Catalyst_Temp Yes High_Yield High Yield Achieved Check_Isomers->High_Yield No Optimize_Catalyst_Temp->Start

Caption: A workflow for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of Crude 2-Chloro-4,5-dimethylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of crude 2-Chloro-4,5-dimethylphenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying this compound by recrystallization? A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or soluble to a much lesser extent.[2][3] As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals.[3] The impurities remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound? A2: A suitable solvent should meet several criteria:

  • High solubility at high temperatures: The solvent must be able to completely dissolve the crude this compound near its boiling point.[1][4]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to allow for maximum recovery of the purified crystals.[1][4]

  • Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • Inertness: The solvent must not react chemically with this compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4] For phenolic compounds, suitable starting solvents to test include toluene, heptane/ethyl acetate, or an ethanol/water mixture.[6]

Q3: What are the potential impurities in crude this compound? A3: Impurities in crude this compound typically originate from the synthetic route. These can include unreacted starting materials, reagents, and byproducts from side reactions. Common impurities are often isomeric compounds, such as other xylenol isomers or other chlorinated dimethylphenols, which have very similar physical properties, making them challenging to separate.[6][7] Colored impurities may also be present due to polymerization or degradation products of phenols.[7]

Q4: What are the critical safety precautions for handling this compound? A4: this compound and related chlorophenols are hazardous. They are often classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[8][9] It is also recognized as toxic to aquatic life.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8][10] Ensure that an eyewash station and safety shower are readily accessible.[10]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1124-04-5[11][12][13]
Molecular FormulaC₈H₉ClO[11][12][13]
Molecular Weight156.61 g/mol [12][13]
AppearanceWhite to pale pink or cream crystalline powder[11]
Melting Point68.5 - 74.5 °C (98% Purity)[11]

Table 2: Suggested Solvents for Recrystallization Trial

Solvent / SystemTypeRationale
TolueneSingle SolventPhenolic compounds often show good solubility in hot aromatic hydrocarbons.
Heptane or HexaneSingle SolventGood for non-polar to moderately polar compounds; may require a co-solvent.[14]
Ethanol/WaterSolvent PairEthanol is a good "soluble solvent" for phenols, while water acts as the "insoluble solvent" (anti-solvent).[2][6]
Ethyl Acetate/HexaneSolvent PairA versatile system where ethyl acetate dissolves the compound and hexane induces precipitation upon cooling.[14][15]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Toluene)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. In a fume hood, add a small amount of toluene and begin heating the mixture on a hot plate with stirring. Continue to add the minimum amount of hot toluene in small portions until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold toluene to rinse away any remaining mother liquor.[2]

  • Drying: Leave the crystals under vacuum on the funnel to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or a drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.[5]

  • Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Maximizing Yield: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals completely, preferably in a vacuum desiccator or oven.

Troubleshooting Guide

Issue 1: No crystals are forming, even after cooling in an ice bath.

  • Question: My solution is clear and cold, but no solid has precipitated. What should I do?

  • Answer: This condition is known as supersaturation, which can occur if too much solvent was used or the compound is highly purified.[16] You can induce crystallization by:

    • Scratching: Gently scratch the inner surface of the flask below the solvent line with a clean glass rod. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3][17]

    • Seeding: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution. This provides a template for further crystallization.[16][18]

    • Reducing Solvent Volume: If the above methods fail, you likely used too much solvent.[16] Gently heat the solution to evaporate a portion of the solvent, and then attempt to cool it again.[18]

Issue 2: The compound has "oiled out" instead of forming crystals.

  • Question: An oily layer has formed at the bottom of my flask instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point, often due to the presence of significant impurities that depress the melting point.[16] To resolve this:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[16]

    • If the problem persists, consider using a different recrystallization solvent.[17]

Issue 3: The final yield of purified crystals is very low.

  • Question: After filtration and drying, I recovered very little product. What went wrong?

  • Answer: A low yield can be attributed to several factors:

    • Using excessive solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[16][18]

    • Premature crystallization: If the product crystallized during a hot filtration step, product was lost on the filter paper. Ensure the funnel and receiving flask are adequately pre-heated.

    • Incomplete cooling: Not cooling the solution for a sufficient time or to a low enough temperature will leave product in the solution.

    • Excessive washing: Using too large a volume of washing solvent or using solvent that is not ice-cold can redissolve a portion of your purified crystals.[17]

Issue 4: The purified product is still colored, or its melting point is broad and low.

  • Question: My final product isn't white, or it melts over a wide temperature range below the literature value. Is it still impure?

  • Answer: Yes, these are classic indicators of residual impurities.

    • Colored Impurities: If the color is due to a highly soluble impurity, a second recrystallization may be sufficient. If the impurity has low solubility, you may need to incorporate an activated charcoal step. To do this, dissolve the crude solid in the hot solvent, add a small amount of decolorizing carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon (and the adsorbed impurities) before cooling.

    • Low/Broad Melting Point: This indicates that the sample is not pure. The presence of impurities disrupts the crystal lattice, causing it to melt at a lower temperature and over a wider range. A second recrystallization may be necessary to improve purity.

Visualizations

RecrystallizationWorkflow cluster_setup Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Cool in Ice Bath to Maximize Precipitation C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Purified Product F->G

Caption: Workflow diagram for the purification of this compound by recrystallization.

TroubleshootingLogic Problem1 Observation: No Crystals Formed Decision1 Too much solvent used? Problem1->Decision1 Problem2 Observation: Compound 'Oiled Out' Decision2 Impure compound (depressed M.P.)? Problem2->Decision2 Problem3 Observation: Yield is Very Low Decision3 Excess solvent used? Problem3->Decision3 Solution1a Action: Scratch flask or add seed crystal Decision1->Solution1a No Solution1b Action: Evaporate some solvent & re-cool Decision1->Solution1b Yes Solution2a Action: Re-heat, add more solvent, cool very slowly Decision2->Solution2a Yes Solution3 Action: Review protocol - minimize solvent, ensure complete cooling, wash with ice-cold solvent Decision3->Solution3 Likely Solution2b Action: Change solvent system Solution2a->Solution2b If fails

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated phenols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the direct chlorination of phenol?

A1: The direct chlorination of phenol is an electrophilic aromatic substitution reaction. The hydroxyl group is an activating, ortho-, para-directing group. The most common side reactions include:

  • Over-chlorination: The initial products, 2-chlorophenol and 4-chlorophenol, are still activated towards further electrophilic substitution. This leads to the formation of dichlorinated (2,4-dichlorophenol, 2,6-dichlorophenol), trichlorinated (2,4,6-trichlorophenol), and even more highly chlorinated phenols.[1] The reaction proceeds in a stepwise manner, substituting the available ortho and para positions.[1]

  • Formation of undesired isomers: The direct chlorination of phenol typically yields a mixture of 2-chlorophenol and 4-chlorophenol.[1] Achieving high regioselectivity for a single isomer is a common challenge. The ratio of these isomers is highly dependent on reaction conditions and the catalyst used.[2][3]

  • Oxidative Ring Cleavage: Under harsh conditions, such as high concentrations of chlorine, the aromatic ring can be cleaved. This leads to the formation of various aliphatic byproducts, including chloroform, trihalomethanes, chlorinated and non-chlorinated organic acids, and α,β-unsaturated dicarbonyl compounds.[4]

  • Condensation Reactions: Phenolic compounds, especially under oxidative conditions, can undergo coupling reactions to form larger molecules. These byproducts can include chlorinated diphenyl ethers, biphenyls, and dibenzofurans.[5]

Q2: My synthesis is producing a significant amount of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). What causes this and how can it be minimized?

A2: The formation of PCDDs and PCDFs is a critical concern due to their high toxicity.[6] These compounds are typically formed as unintentional byproducts, especially in processes involving chlorinated phenols at high temperatures or under certain catalytic conditions.[7][8]

  • Formation Pathways: PCDDs can be formed through the intermolecular condensation of two chlorophenol molecules.[9] For example, 2,4,5-trichlorophenol is a known precursor to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[7][9] The reaction can proceed directly or through radical-mediated pathways.[9]

  • Minimization Strategies:

    • Temperature Control: Avoid excessive reaction temperatures, as high heat promotes the condensation reactions that form PCDDs.

    • Precursor Choice: Be aware of chlorophenol precursors that are particularly prone to forming highly toxic PCDD isomers (e.g., 2,4,5-trichlorophenol).

    • Reaction Conditions: The presence of certain metal catalysts or UV light can sometimes promote these side reactions. Careful selection and control of reaction conditions are paramount. In some cases, terminating the chlorine flow before the complete conversion of precursors like tetrachlorophenol to pentachlorophenol can significantly reduce the formation of toxic equivalents (TEQ).[10]

Q3: I am trying to synthesize a specific monochlorinated phenol isomer (e.g., 4-chlorophenol) but am getting a mixture of isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in phenol chlorination is a common challenge. Standard chlorination with agents like chlorine gas often gives poor selectivity.[11]

  • Use of Selective Reagents and Catalysts: The choice of chlorinating agent and catalyst system is crucial. For instance, sulfuryl chloride (SO₂Cl₂) in the presence of specific sulfur-containing catalysts, such as poly(alkylene sulfide)s, has been shown to provide very high para-selectivity for the chlorination of phenol and its derivatives.[2][3]

  • Solvent Effects: The solvent can influence the ortho/para ratio. Non-polar solvents may favor para substitution.

  • Steric Hindrance: Introducing bulky substituents on the phenol can sterically hinder the ortho positions, thereby favoring para-chlorination.

  • Temperature Control: Lower reaction temperatures generally provide better selectivity but may require longer reaction times or more active catalysts.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of chlorinated phenols, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Chlorinated Phenol 1. Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst.[12] 2. Moisture: Water in reagents or solvents can hydrolyze the chlorinating agent or deactivate Lewis acid catalysts.[12] 3. Product Loss During Workup: The product may be volatile or soluble in the aqueous layer.[13]1. Optimize Conditions: Increase reaction time or temperature cautiously while monitoring for side reactions. Ensure the catalyst is active and used in the correct amount.[14] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents.[12] 3. Check All Phases: Analyze the aqueous layer and any solvent collected from rotary evaporation to check for lost product.[13]
Formation of Multiple Products (Over-chlorination) 1. Incorrect Stoichiometry: Excess chlorinating agent relative to the phenol substrate.[12] 2. High Reactivity: The reaction conditions (temperature, catalyst) are too harsh, leading to rapid, uncontrolled polychlorination.1. Control Stoichiometry: Use a precise molar ratio of chlorinating agent to phenol. Consider adding the chlorinating agent dropwise to maintain a low concentration.[14] 2. Milder Conditions: Reduce the reaction temperature. Use a less active catalyst or a milder chlorinating agent.[15]
Dark Brown or Tarry Reaction Mixture 1. Oxidative Coupling/Polymerization: Phenols are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[5] 2. Ring Cleavage: Severe reaction conditions can cause decomposition of the aromatic ring.[4]1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 2. Lower Temperature: Reduce the reaction temperature. 3. Substoichiometric Oxidant: If using an oxidative system (like Fenton's reagent), ensure the oxidant dose is not substoichiometric, as this can promote the formation of colored condensation byproducts.[5]
Product is Unstable During Purification 1. Acid/Base Sensitivity: The chlorinated phenol product may be sensitive to acidic or basic conditions used during workup or chromatography.[13] 2. Air/Light Sensitivity: Some phenolic compounds can degrade upon exposure to air or light.1. Neutral Workup: Perform a neutral aqueous workup if possible. If using column chromatography on silica gel (which is acidic), consider deactivating it with a small amount of a base like triethylamine in the eluent.[14] 2. Protect from Exposure: Work quickly and protect the product from prolonged exposure to air and bright light. Store the purified product under an inert atmosphere in a dark container.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by GC/MS

This protocol outlines a method for analyzing reaction aliquots to identify and quantify starting materials, desired products, and byproducts.

  • Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals. b. Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of methyl tert-butyl ether, MTBE) and a small amount of a quenching agent (e.g., saturated sodium bisulfite solution to remove excess chlorine). c. If necessary, neutralize the sample with a dilute acid or base. d. Add an internal standard solution (e.g., a known concentration of a compound not otherwise present in the reaction, like acenaphthene-d10) for quantitative analysis.[16] e. Vortex the vial vigorously for 30 seconds. f. Allow the layers to separate. Transfer the organic (MTBE) layer to a new vial for analysis.

  • Derivatization (Optional but Recommended): a. To improve the volatility and peak shape of the phenolic compounds, they can be derivatized. A common method is acetylation. b. To the organic extract, add a buffer (e.g., potassium carbonate) to achieve a pH of 9-11.5, followed by the addition of acetic anhydride.[16] c. After the reaction, the resulting phenolic acetates are extracted into a non-polar solvent like hexane for analysis.[16]

  • GC/MS Analysis: a. Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).[17] b. Column: A low-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column (e.g., TG-5SilMS), is suitable for separating chlorinated phenols.[17] c. Injection: Inject 1 µL of the prepared sample in splitless mode.[17] d. GC Oven Program: A typical program starts at 60°C, holds for a few minutes, then ramps at 8-10°C/min to a final temperature of around 300°C.[17] e. MS Detection: Operate the mass spectrometer in full scan mode to identify unknown byproducts or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of target analytes. f. Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of known standards.[16] Quantify by integrating the peak areas relative to the internal standard.

Protocol 2: Liquid-Liquid Extraction for Product Isolation and Analysis

This protocol is a general method for extracting chlorinated phenols from an aqueous reaction mixture for further analysis or purification.[18]

  • Sample Preparation: a. Ensure the aqueous sample containing the chlorinated phenols is acidified to a pH < 2 with an acid like hydrochloric acid to protonate the phenolic hydroxyl group, making it less water-soluble.[18] b. Transfer the entire sample to a separatory funnel. c. Add a salt, such as sodium chloride (e.g., 10-20 g per 1000 mL), to increase the ionic strength of the aqueous phase and enhance extraction efficiency (salting out).[18]

  • Extraction: a. Add a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM), to the separatory funnel. A typical volume would be 100 mL of solvent for a 1000 mL sample. b. Shake the funnel vigorously for 1-2 minutes, frequently venting to release pressure.[18] c. Allow the layers to separate completely. d. Drain the organic layer into a collection flask. (Note: MTBE is less dense than water and will be the top layer, while DCM is denser and will be the bottom layer).[18] e. Repeat the extraction process two more times with fresh portions of the organic solvent to ensure complete recovery.

  • Drying and Concentration: a. Combine all organic extracts. b. Dry the combined extract by passing it through a column of anhydrous sodium sulfate. c. Concentrate the solvent using a rotary evaporator. To prevent loss of volatile chlorophenols, do not evaporate to complete dryness. A small volume of a high-boiling point "keeper" solvent like iso-octane can be added.[18] d. The resulting concentrated extract can be used for analysis (GC/MS, HPLC) or further purification (e.g., column chromatography).

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis Problem Identification cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions Start Unsatisfactory Reaction Outcome (Low Yield, Impurities) Analyze Analyze Crude Reaction Mixture (TLC, GC/MS, NMR) Start->Analyze Identify Identify Byproducts & Unreacted Materials Analyze->Identify LowYield Low Yield / Incomplete Reaction? Identify->LowYield Impurity Major Impurities Identified? Identify->Impurity LowYield->Impurity No Sol_Anhydrous Check Anhydrous Conditions (Dry Glassware/Solvents) LowYield->Sol_Anhydrous Yes Sol_Temp Optimize Temperature & Reaction Time LowYield->Sol_Temp Yes OverChlor Over-chlorination Products? Impurity->OverChlor Yes Isomers Undesired Isomers? Impurity->Isomers Yes Polymer Polymeric Tars / Color? Impurity->Polymer Yes End Optimized Synthesis Impurity->End No Sol_Stoich Adjust Stoichiometry (Control Chlorinating Agent) OverChlor->Sol_Stoich OverChlor->Sol_Temp Sol_Catalyst Change Catalyst System (Improve Selectivity) Isomers->Sol_Catalyst Sol_Inert Use Inert Atmosphere Polymer->Sol_Inert Sol_Anhydrous->End Sol_Stoich->End Sol_Temp->End Sol_Catalyst->End Sol_Inert->End

Caption: Troubleshooting workflow for chlorinated phenol synthesis.

Side_Reaction_Pathways cluster_chlorination Primary Chlorination Pathway cluster_side_reactions Common Side Reactions Phenol Phenol MonoChloro 2- and 4-Chlorophenol (Isomer Mixture) Phenol->MonoChloro + Cl₂ DiChloro 2,4- and 2,6-Dichlorophenol MonoChloro->DiChloro + Cl₂ (Over-chlorination) Condensation Condensation Products (Chlorinated Biphenyls, Ethers) MonoChloro->Condensation Oxidative Conditions TriChloro 2,4,6-Trichlorophenol DiChloro->TriChloro + Cl₂ (Over-chlorination) RingCleavage Ring Cleavage Products (Acids, Aldehydes, THMs) TriChloro->RingCleavage Excess Cl₂ / Harsh Conditions PCDD PCDDs / PCDFs (Dioxins) TriChloro->PCDD High Temp / Precursor Condensation

Caption: Major side reaction pathways in phenol chlorination.

References

Technical Support Center: Optimization of 3,4-Xylenol Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 3,4-xylenol.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of 3,4-xylenol, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of the desired monochlorinated 3,4-xylenol low?

Answer:

Low yields can be attributed to several factors, including incomplete reaction, formation of byproducts, or suboptimal reaction conditions.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Suboptimal Reagent Ratio: An incorrect molar ratio of 3,4-xylenol to the chlorinating agent can lead to low conversion. Ensure precise measurement and stoichiometry.

  • Poor Catalyst Activity: The catalyst, if used, might be inactive or poisoned. Ensure the catalyst is of high quality and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids like AlCl₃ or FeCl₃).

  • Inefficient Chlorinating Agent: The choice of chlorinating agent significantly impacts the yield. For instance, sulfuryl chloride (SO₂Cl₂) is often considered a milder and more selective chlorinating agent than gaseous chlorine, which can lead to over-chlorination.[1]

Question 2: How can I improve the selectivity for the desired 4-chloro-3,4-xylenol isomer over other isomers?

Answer:

Achieving high regioselectivity is a common challenge in the chlorination of substituted phenols. The formation of ortho-isomers is a competing reaction.

  • Choice of Catalyst: The catalyst plays a pivotal role in directing the chlorination to the para position. Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used to enhance para-selectivity.[2][3] The addition of sulfur compounds has also been shown to improve the para/ortho ratio.[1]

  • Solvent Effects: The solvent can influence the selectivity of the reaction. Non-polar solvents are often employed. Studies have explored solvents like carbon tetrachloride, xylene, and tetrachloroethylene.[2][4][5]

  • Temperature Control: Reaction temperature can affect the isomer distribution. Lower temperatures generally favor higher selectivity.

  • Chlorinating Agent: As mentioned, sulfuryl chloride is a milder chlorinating agent and can lead to better selectivity compared to harsher agents like chlorine gas.[1]

Question 3: I am observing the formation of di-chlorinated byproducts. How can I minimize them?

Answer:

The formation of di-chlorinated xylenols is a common side reaction, especially with reactive substrates like xylenols.

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 3,4-xylenol to the chlorinating agent. An excess of the chlorinating agent will favor di-chlorination.

  • Slow Addition of Chlorinating Agent: Adding the chlorinating agent slowly and in a controlled manner can help to maintain a low concentration of the chlorinating species in the reaction mixture, thus reducing the likelihood of a second chlorination event on the already monochlorinated product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-chlorination. Close monitoring of the reaction is essential to stop it once the desired monochlorinated product is formed in maximum yield.[4]

Question 4: The purification of the final product is proving difficult. What strategies can I employ?

Answer:

Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, and di-chlorinated species.

  • Crystallization: The product, 4-chloro-3,4-xylenol, is a solid.[6] Crystallization is a powerful technique for purification. A suitable solvent system should be identified through solubility tests.

  • Column Chromatography: If crystallization is ineffective in separating the isomers, column chromatography using silica gel is a standard method for separating compounds with different polarities.

  • Distillation: Although less common for solid products, if the chlorinated xylenols are sufficiently volatile and thermally stable, vacuum distillation could be an option, particularly for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the chlorination of 3,4-xylenol?

The hydroxyl group in 3,4-xylenol is an activating, ortho-, para-directing group. The primary product of monochlorination is typically 6-chloro-3,4-xylenol, where chlorination occurs at the position ortho to the hydroxyl group and para to the methyl group. However, with appropriate catalysts and conditions, it is possible to influence the regioselectivity.

Q2: What are some common chlorinating agents used for this reaction?

Common chlorinating agents include gaseous chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂).[1][2][4] Sulfuryl chloride is often preferred for its milder nature and better selectivity.[1]

Q3: What types of catalysts are effective for the chlorination of 3,4-xylenol?

Lewis acid catalysts such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are frequently used to promote the reaction and enhance selectivity.[2][3] Co-catalysts, including sulfur compounds, have also been reported to improve the para-to-ortho product ratio.[1][2]

Q4: What are the typical solvents used in this reaction?

Chlorinated hydrocarbons like carbon tetrachloride and dichloromethane, as well as aromatic hydrocarbons like xylene, are commonly used as solvents for this reaction.[2][4][5] The choice of solvent can impact reaction rate and selectivity.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TTC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4][7] These methods allow for the identification of the starting material, the desired product, and any byproducts, helping to determine the optimal reaction time.

Data Presentation

Table 1: Summary of Reaction Conditions for Xylenol Chlorination

3,5-Xylenol DerivativeChlorinating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
3,5-xylenolChlorineAluminum ChlorideCarbon Tetrachloride60120 min61.1[2]
3,5-xylenolSulfuryl Chloride-Carbon TetrachlorideReflux5 h82.57[2]
3,5-xylenolSulfuryl ChlorideBenzyl thiophenol and Aluminum Chloride"Zellon"30-45 then 50-654-6 h then 1-1.5 h82.6[2]
3,5-xylenolChlorine Gas-XyleneAmbient-80 (major product)[5]

Note: The available literature primarily focuses on the chlorination of 3,5-xylenol to produce PCMX. The principles and conditions can be adapted for 3,4-xylenol.

Experimental Protocols

General Protocol for the Chlorination of 3,4-Xylenol using Sulfuryl Chloride

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 3,4-Xylenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (optional, as catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon Tetrachloride)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a fume hood.

  • Dissolve a known amount of 3,4-xylenol in the anhydrous solvent in the flask.

  • If using a catalyst, add the anhydrous Lewis acid to the solution and stir.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of sulfuryl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly adding it to a stirred saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Mandatory Visualization

experimental_workflow start Start: Prepare Reactants dissolve Dissolve 3,4-Xylenol in Anhydrous Solvent start->dissolve add_catalyst Add Catalyst (e.g., AlCl3, FeCl3) dissolve->add_catalyst cool Cool Reaction Mixture (Ice Bath) add_catalyst->cool add_chlorinating_agent Slowly Add Chlorinating Agent (e.g., SO2Cl2) cool->add_chlorinating_agent react Stir at Room Temperature & Monitor Progress (TLC/GC) add_chlorinating_agent->react quench Quench Reaction (sat. NaHCO3) react->quench extract Work-up: Separate Organic Layer quench->extract wash Wash with Water & Brine extract->wash dry Dry with Anhydrous Na2SO4 wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Crystallization/Chromatography) concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the chlorination of 3,4-xylenol.

troubleshooting_guide cluster_low_yield Solutions for Low Yield cluster_poor_selectivity Solutions for Poor Selectivity cluster_byproducts Solutions for Byproduct Formation issue Problem Encountered low_yield Low Yield issue->low_yield poor_selectivity Poor Selectivity issue->poor_selectivity byproducts Di-chlorinated Byproducts issue->byproducts ly_sol1 Extend Reaction Time low_yield->ly_sol1 ly_sol2 Increase Temperature low_yield->ly_sol2 ly_sol3 Check Reagent Stoichiometry low_yield->ly_sol3 ly_sol4 Use Active Catalyst low_yield->ly_sol4 ps_sol1 Use Para-directing Catalyst (e.g., AlCl3) poor_selectivity->ps_sol1 ps_sol2 Optimize Solvent poor_selectivity->ps_sol2 ps_sol3 Lower Reaction Temperature poor_selectivity->ps_sol3 ps_sol4 Use Milder Chlorinating Agent (e.g., SO2Cl2) poor_selectivity->ps_sol4 bp_sol1 Use 1:1 Stoichiometry byproducts->bp_sol1 bp_sol2 Slow Reagent Addition byproducts->bp_sol2 bp_sol3 Reduce Reaction Time byproducts->bp_sol3

Caption: Troubleshooting guide for 3,4-xylenol chlorination.

References

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common laboratory synthesis involves the direct electrophilic chlorination of 3,4-dimethylphenol. This reaction typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a suitable solvent.

Q2: What are the most common byproducts in the synthesis of this compound?

The primary byproducts arise from non-regioselective chlorination and over-chlorination of the 3,4-dimethylphenol starting material. The hydroxyl group and the two methyl groups on the aromatic ring direct the electrophilic substitution, leading to the formation of isomers and polychlorinated species.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation hinges on careful control of reaction conditions. Key parameters include the choice of chlorinating agent and solvent, reaction temperature, and the stoichiometry of the reactants. Using a less reactive chlorinating agent and maintaining a low reaction temperature can enhance selectivity for the desired product.

Q4: What analytical techniques are suitable for monitoring the reaction progress and identifying byproducts?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both monitoring the consumption of the starting material and identifying the main product and various byproducts by their mass-to-charge ratio and fragmentation patterns. Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction progress.

Data Presentation: Common Byproducts

The following table summarizes the common byproducts encountered during the synthesis of this compound via the chlorination of 3,4-dimethylphenol. Quantitative yields can vary significantly based on reaction conditions.

Byproduct NameChemical StructureFormation Pathway
6-Chloro-3,4-dimethylphenol(Chemical structure image of 6-Chloro-3,4-dimethylphenol)Isomeric byproduct from chlorination at the ortho-position to the hydroxyl group and meta to a methyl group.
2,6-Dichloro-3,4-dimethylphenol(Chemical structure image of 2,6-Dichloro-3,4-dimethylphenol)Dichlorinated byproduct from the further chlorination of the desired product or the isomeric monochloro-product.
Unreacted 3,4-dimethylphenol(Chemical structure image of 3,4-dimethylphenol)Incomplete reaction.

Experimental Protocols

Synthesis of this compound via Chlorination of 3,4-dimethylphenol (Adapted from a similar procedure for 3,5-dimethylphenol)

Materials:

  • 3,4-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Suggestions
Low yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product.1. Increase reaction time or slightly increase the stoichiometry of the chlorinating agent. Monitor by TLC/GC-MS to confirm consumption of starting material. 2. Ensure the reaction is maintained at the optimal temperature (typically 0 °C to room temperature). 3. Use high-purity, dry reagents and solvents.
High percentage of isomeric byproduct (6-Chloro-3,4-dimethylphenol) 1. Reaction temperature is too high. 2. Choice of chlorinating agent or solvent.1. Maintain a lower reaction temperature (e.g., -10 °C to 0 °C). 2. Consider using a bulkier or less reactive chlorinating agent to favor substitution at the less sterically hindered position. The solvent can also influence regioselectivity.
Formation of dichlorinated byproducts Excess chlorinating agent.Use a strict 1:1 molar ratio of 3,4-dimethylphenol to sulfuryl chloride. Add the chlorinating agent slowly and monitor the reaction closely to avoid over-chlorination.
Complex product mixture/difficult purification Multiple side reactions occurring.Re-evaluate the reaction conditions. Lowering the temperature, changing the solvent, or using a milder chlorinating agent might improve selectivity. For purification, a multi-step process involving column chromatography followed by recrystallization may be necessary.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start: 3,4-Dimethylphenol Chlorination Chlorination with SO2Cl2 in DCM at 0°C Start->Chlorination Workup Aqueous Workup (NaHCO3, H2O, Brine) Chlorination->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product Analysis Analyze Crude Product (GC-MS) Product->Analysis LowYield Low Yield? Analysis->LowYield Check Yield HighIsomer High Isomer Content? LowYield->HighIsomer No OptimizeTime Increase Reaction Time/ Slightly More SO2Cl2 LowYield->OptimizeTime Yes HighDiChloro High Dichloro Content? HighIsomer->HighDiChloro No OptimizeTemp Lower Reaction Temperature HighIsomer->OptimizeTemp Yes OptimizeStoich Use 1:1 Stoichiometry HighDiChloro->OptimizeStoich Yes Successful Successful Synthesis HighDiChloro->Successful No OptimizeTime->Chlorination OptimizeTemp->Chlorination OptimizeStoich->Chlorination

Caption: Troubleshooting workflow for the synthesis of this compound.

Byproduct_Formation_Pathway Start 3,4-Dimethylphenol Chlorination + SO2Cl2 Start->Chlorination DesiredProduct This compound (Desired Product) Chlorination->DesiredProduct Major Pathway Isomer 6-Chloro-3,4-dimethylphenol (Isomeric Byproduct) Chlorination->Isomer Minor Pathway FurtherChlorination + SO2Cl2 DesiredProduct->FurtherChlorination Isomer->FurtherChlorination Dichlorinated 2,6-Dichloro-3,4-dimethylphenol (Dichlorinated Byproduct) FurtherChlorination->Dichlorinated

Caption: Signaling pathway of byproduct formation in the synthesis of this compound.

Troubleshooting low yield in electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield experiments and to answer frequently asked questions.

General Troubleshooting for Low Yield in EAS Reactions

This section addresses broad issues applicable to most electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My EAS reaction has a very low yield or is not working at all. What are the most common initial checks?

A1: Low or no yield in EAS reactions can often be traced back to a few fundamental issues related to reactants, catalysts, and reaction conditions.

  • Substrate Reactivity: The most common issue is the nature of the aromatic substrate. The presence of strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring makes it less nucleophilic and can slow the reaction dramatically or prevent it from occurring altogether.[1][2][3] Conversely, electron-donating (activating) groups increase the ring's electron density, making it more reactive.[4][5]

  • Catalyst Inactivity: Many EAS reactions, particularly Friedel-Crafts reactions, use Lewis acid catalysts like aluminum chloride (AlCl₃) that are extremely sensitive to moisture.[1][2][6] Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.[1][2]

  • Reagent Quality: The purity of all reagents, including the aromatic substrate and the electrophile source, is critical. Impurities can lead to side reactions or interfere with the catalyst.[2]

  • Reaction Temperature: The temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can cause decomposition and the formation of tarry byproducts.[2][6]

Q2: My reaction is producing a dark, tarry material instead of the desired product. What is the cause?

A2: Tar formation is a common sign of decomposition or unwanted side reactions.[6] This is often caused by:

  • Excessive Heat: High reaction temperatures can lead to the degradation of starting materials or products.[6]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, increases the likelihood of side reactions.[6]

  • Highly Reactive Substrates: Aromatic compounds that are highly activated may be prone to polymerization or other side reactions under the reaction conditions.[1]

  • Strongly Acidic Conditions: The combination of strong Lewis or Brønsted acids can sometimes promote polymerization or decomposition of sensitive substrates.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yield electrophilic aromatic substitution reaction.

G start Low Yield in EAS Reaction check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_conditions Were anhydrous conditions maintained? check_substrate->check_conditions No deactivated_sol Consider using a more reactive substrate or harsher conditions. check_substrate->deactivated_sol Yes check_catalyst Is the catalyst active and sufficient? check_conditions->check_catalyst Yes anhydrous_sol Thoroughly dry all glassware, solvents, and reagents. check_conditions->anhydrous_sol No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes catalyst_sol Use fresh catalyst. For acylation, use stoichiometric amounts. check_catalyst->catalyst_sol No temp_sol Optimize temperature. Try a lower or higher temperature. check_temp->temp_sol No end Yield Improved check_temp->end Yes deactivated_sol->end anhydrous_sol->end catalyst_sol->end temp_sol->end

Caption: General troubleshooting workflow for low-yield EAS reactions.

Specific Reaction Troubleshooting

Friedel-Crafts Alkylation and Acylation

Q3: My Friedel-Crafts alkylation is giving multiple products. How can I achieve mono-alkylation?

A3: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation.[7] This happens because the newly added alkyl group is electron-donating, which activates the aromatic ring, making the monoalkylated product more reactive than the starting material.[7] To minimize this:

  • Use a Large Excess of the Aromatic Substrate: This statistically favors the electrophile reacting with the starting material over the alkylated product.[7]

  • Control Reaction Conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can reduce the rate of subsequent alkylations.[7]

  • Use Friedel-Crafts Acylation Instead: This is the most effective method.[7] The acyl group is deactivating, which prevents further substitution.[7][8] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8]

G start Goal: Synthesize Alkylbenzene choice Is polyalkylation a concern? start->choice alkylation Friedel-Crafts Alkylation choice->alkylation No acylation Friedel-Crafts Acylation choice->acylation Yes warning High risk of polyalkylation and carbocation rearrangement alkylation->warning reduction Reduction Step (e.g., Clemmensen) acylation->reduction success Mono-alkylated product (High Yield) reduction->success warning->success If controlled with excess benzene

Caption: Decision path to avoid polyalkylation side reactions.

Q4: Why won't a Friedel-Crafts reaction work on my substrate containing an amine (-NH₂) or nitro (-NO₂) group?

A4: Friedel-Crafts reactions have significant limitations.

  • Strongly Deactivating Groups: Aromatic rings with strongly deactivating substituents like nitro groups (-NO₂) are too electron-poor to undergo Friedel-Crafts reactions.[1][2][9]

  • Basic Groups (Amines): Aromatic compounds with amine (-NH₂, -NHR, -NR₂) groups are unsuitable.[1] The lone pair on the nitrogen atom acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃).[9][10] This forms a positively charged adduct that strongly deactivates the ring.[9][10]

Nitration and Sulfonation

Q5: My nitration reaction yield is low. How can I optimize it?

A5: Successful nitration depends on the effective generation of the nitronium ion (NO₂⁺) and controlling the reaction conditions.

  • Acid Mixture: For most substrates, a mixture of concentrated nitric acid and concentrated sulfuric acid is required.[11][12] Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.[11][12]

  • Temperature Control: Nitration is an exothermic reaction. The temperature must be carefully controlled to prevent over-nitration (dinitration) and the formation of oxidized byproducts.[11]

  • Substrate Solubility: For solid substrates, ensuring they are fully dissolved, often in the sulfuric acid phase, is crucial for an efficient reaction.[11]

Q6: I am trying to sulfonate benzene, but the yield of benzenesulfonic acid is poor. What could be wrong?

A6: The sulfonation of benzene is a reversible reaction.[13][14]

  • Reagent Concentration: To drive the equilibrium towards the product (sulfonation), you must use concentrated or "fuming" sulfuric acid (oleum, a solution of SO₃ in H₂SO₄).[14] Using dilute sulfuric acid will favor the reverse reaction (desulfonation).[13]

  • Byproduct Formation: At higher temperatures or after long reaction times, a common byproduct is diphenyl sulfone, which consumes starting material and reduces the yield of the desired sulfonic acid.[15]

Data Presentation
Table 1: Troubleshooting Summary for Low EAS Yield
Symptom Potential Cause Suggested Solution
No or very little productDeactivated aromatic ring (e.g., -NO₂, -CN)Use a more activated substrate or more forcing reaction conditions (higher temp, stronger catalyst).
Inactive catalyst (e.g., moisture in F-C)Ensure strictly anhydrous conditions; use fresh catalyst.[1][2]
Insufficient catalyst (e.g., F-C acylation)Use stoichiometric amounts of Lewis acid catalyst.[1]
Multiple products formedPolyalkylation (in Friedel-Crafts)Use a large excess of the aromatic substrate or perform acylation followed by reduction.[7]
Lack of regioselectivity (ortho/para/meta)Optimize temperature and catalyst to favor the desired isomer. Consider using blocking groups.[14]
Dark, tarry reaction mixtureReaction temperature too highLower the reaction temperature; ensure efficient stirring and cooling.[6]
Substrate polymerization/decompositionUse milder reaction conditions or a less active catalyst.
Product is starting materialReversible reaction (e.g., sulfonation)Use concentrated reagents (e.g., fuming H₂SO₄) to shift equilibrium.[13]
Reaction time too short or temp too lowIncrease reaction time or temperature moderately.
Table 2: Relative Rates of Nitration for Substituted Benzenes

This table quantifies the impact of various substituents on the reactivity of the benzene ring towards electrophilic aromatic substitution.

Substituent (C₆H₅-Y) Group Type Relative Rate of Nitration (vs. Benzene = 1)
-OHStrong Activator1000
-OCH₃Strong Activator400
-NH₂Strong Activator~1000
-CH₃Weak Activator25
-H(Reference)1
-ClWeak Deactivator0.033
-BrWeak Deactivator0.030
-CO₂HModerate Deactivator0.003
-SO₃HStrong Deactivator~0.001
-NO₂Strong Deactivator6 x 10⁻⁸
(Data is approximate and compiled for illustrative purposes from various sources comparing substituent effects.)[16]

Key Experimental Protocols

Protocol 1: General Procedure for Ensuring Anhydrous Conditions

Catalyst inactivity due to moisture is a primary cause of failure in many EAS reactions, especially Friedel-Crafts.[1][2][6]

  • Glassware: All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly oven-dried at >100 °C for several hours or flame-dried under vacuum and allowed to cool in a desiccator over a drying agent.

  • Solvents: Use freshly opened anhydrous solvents or solvents dried by standard methods (e.g., distillation from sodium/benzophenone or passage through an activated alumina column).

  • Reagents: Use freshly opened containers of Lewis acid catalysts (e.g., AlCl₃). Weigh and transfer the catalyst quickly in a dry atmosphere (e.g., a glove box or under a stream of inert gas like nitrogen or argon). Liquid reagents should be distilled from an appropriate drying agent.

  • Reaction Setup: Assemble the apparatus while hot and flush with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

Protocol 2: Friedel-Crafts Acylation of Anisole (Example)

This procedure avoids the poly-substitution and rearrangement issues common to alkylation.[7]

  • Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube or inert gas inlet), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).[1]

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

References

Technical Support Center: Regioselective Chlorination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regioselective chlorination of phenols.

Frequently Asked Questions (FAQs)

Q1: How do I choose a catalyst for ortho-selective chlorination of a phenol?

A1: For high ortho-selectivity, catalysts that can engage in hydrogen bonding with the phenolic hydroxyl group are highly effective. Lewis basic selenoether catalysts and Nagasawa's bis-thiourea catalyst are excellent choices, demonstrating high ortho-selectivity with a variety of phenol substrates.[1][2][3][4][5] These catalysts often work by forming a complex with the phenol and the chlorinating agent, directing the electrophilic chlorine to the ortho position. (S)-diphenylprolinol and phenyl boronic acid also exhibit high ortho-selectivity.[2][6]

Q2: Which catalysts are recommended for para-selective chlorination?

A2: To enhance the innate para-directing effect of the hydroxyl group, catalysts that do not strongly coordinate with the hydroxyl group but activate the chlorinating agent are preferred. Microporous catalysts like L-type zeolites can provide shape-selectivity favoring the para product.[7][8] Additionally, organocatalysts such as (S)-BINAPO and diisopropyl ether have been shown to favor para-chlorination.[2][6]

Q3: What are the most common chlorinating agents for these reactions?

A3: N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2) are the most commonly used chlorinating agents for the regioselective chlorination of phenols.[1][2][6][7][9] The choice of agent can influence reaction kinetics and selectivity, and should be optimized for your specific substrate and catalyst system.

Q4: How does the solvent affect the regioselectivity of phenol chlorination?

A4: The solvent can have a significant impact on regioselectivity. For instance, in chlorination with t-butyl hypochlorite, aprotic solvents like acetonitrile favor the formation of the para-isomer, while protic solvents like methanol can lead to different ortho/para ratios.[10] The choice of solvent should be carefully considered and tested during reaction optimization.

Q5: Can temperature influence the ortho/para product ratio?

A5: Yes, in some catalytic systems, temperature can affect the regioselectivity. For example, with 2,2,6,6-tetramethylpiperidine (TMP)-catalyzed chlorinations using SO2Cl2, an increase in reaction temperature has been shown to increase ortho-selectivity.[9] It is advisable to screen a range of temperatures during the optimization of your reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of Chlorinated Product

Possible Cause Suggestion
Inactive Catalyst Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider synthesizing or purchasing a fresh batch of catalyst.
Poor Catalyst Loading Optimize the catalyst loading. While lower loadings are desirable, some reactions may require a higher concentration to proceed efficiently.[1]
Incorrect Chlorinating Agent The reactivity of the chlorinating agent is crucial. If using a mild agent like NCS results in low conversion, consider a more reactive one like SO2Cl2, while carefully monitoring for side reactions.[6]
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Perform the reaction at a higher temperature, but be mindful of potential side reactions or decomposition. Conversely, some highly reactive systems may require cooling.
Presence of Inhibitors Ensure all reagents and solvents are pure and free from water or other impurities that could deactivate the catalyst or react with the chlorinating agent.

Issue 2: Poor Regioselectivity (Mixture of Ortho and Para Isomers)

Possible Cause Suggestion
Incorrect Catalyst Choice The catalyst is the primary driver of regioselectivity. For ortho products, use catalysts like Nagasawa's bis-thiourea or selenoether catalysts.[1][5] For para products, consider catalysts like (S)-BINAPO or zeolites.[2][7]
Suboptimal Solvent The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. Screen a variety of solvents with different properties (e.g., chlorinated hydrocarbons, ethers, nitriles).[10]
Steric Hindrance Bulky substituents on the phenol substrate can hinder the approach of the catalyst-reagent complex to the ortho position, leading to a higher proportion of the para product.[1] In such cases, achieving high ortho-selectivity may be challenging.
Reaction Temperature As temperature can affect selectivity, try running the reaction at different temperatures to find the optimal balance between reaction rate and desired regioselectivity.[9]
Background Uncatalyzed Reaction A fast, uncatalyzed reaction can lead to the "innate" product distribution, which is often a mixture.[1] Consider lowering the temperature or using a less reactive chlorinating agent to favor the catalyzed pathway.

Issue 3: Formation of Dichlorinated or Polychlorinated Products

Possible Cause Suggestion
Excess Chlorinating Agent Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Carefully control the addition of the chlorinating agent, for instance, by adding it slowly via a syringe pump.
High Reactivity of Monochlorinated Product The initial chlorinated phenol product can sometimes be more reactive than the starting material. Lowering the reaction temperature can help to control the reaction and minimize over-chlorination.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.

Quantitative Data on Catalyst Performance

CatalystSubstrateChlorinating Agento:p RatioYield (%)Catalyst Loading (mol%)Reference
Lewis Basic SelenoetherPhenolNCS>20:1651[1]
Nagasawa's bis-thioureaPhenolNCS>20:1-1[2][6]
(S)-DiphenylprolinolPhenolSO2Cl299:1-1[2][6]
Phenyl Boronic AcidPhenolSO2Cl2High ortho-5[2][6]
(S)-BINAPOPhenolSO2Cl24:96-5[2][6]
Diisopropyl EtherPhenolSO2Cl24:96-400 (equiv)[2][6]
H+, Al3+, Na+, K+-L zeolitePhenolSO2Cl21:8~85-[7]
2,2,6,6-TetramethylpiperidinePhenolSO2Cl2High ortho-1-10[9]

Experimental Protocols

General Protocol for Ortho-Selective Chlorination using a Selenoether Catalyst

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate (1.0 mmol), the selenoether catalyst (0.01 mmol, 1 mol%), and the solvent (e.g., CHCl3, 0.1 M).

  • Reaction Initiation: Stir the mixture at the desired temperature (e.g., room temperature). Add N-chlorosuccinimide (NCS) (1.05 mmol) in one portion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-chlorinated phenol.[1]

General Protocol for Para-Selective Chlorination using a Microporous Zeolite Catalyst

  • Catalyst Activation: Activate the L-type zeolite catalyst by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, suspend the activated zeolite catalyst in a non-polar solvent (e.g., 2,2,4-trimethylpentane). Add the phenol substrate (1.0 mmol).

  • Reaction Initiation: Add sulfuryl chloride (SO2Cl2) (1.1 mmol) dropwise to the stirred suspension at room temperature.

  • Monitoring: Follow the reaction progress by GC-MS analysis of aliquots taken from the reaction mixture.

  • Work-up: After the starting material is consumed, filter off the catalyst. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. If necessary, purify the product further by distillation or chromatography.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep Select Catalyst & Substrate reagents Prepare Reagents & Solvents prep->reagents setup Set up Reaction Vessel reagents->setup addition Add Reagents & Catalyst setup->addition run Run at Defined Temp. addition->run monitor Monitor Progress (TLC/GC) run->monitor workup Quench & Work-up monitor->workup Reaction Complete purify Purify Product workup->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for catalyst screening in regioselective chlorination.

EAS_mechanism phenol Phenol sigma_complex Sigma Complex (Wheland Intermediate) phenol->sigma_complex π-attack catalyst Catalyst (Cat) activated_complex [Cat---Cl---X]δ+ catalyst->activated_complex chlorinating_agent Cl-X chlorinating_agent->activated_complex activated_complex->sigma_complex product Chlorinated Phenol sigma_complex->product -H+

Caption: General mechanism of electrophilic aromatic substitution for phenol chlorination.

regioselectivity_factors cluster_ortho Ortho-Directing Factors cluster_para Para-Directing Factors regioselectivity Regioselectivity (ortho vs. para) catalyst Catalyst Choice regioselectivity->catalyst substrate Substrate Sterics regioselectivity->substrate solvent Solvent Effects regioselectivity->solvent temp Temperature regioselectivity->temp h_bonding Hydrogen Bonding (e.g., Thiourea) catalyst->h_bonding lewis_basic Lewis Basic Interaction (e.g., Selenoether) catalyst->lewis_basic shape_selective Shape Selectivity (e.g., Zeolites) catalyst->shape_selective steric_bulk Steric Bulk of Catalyst catalyst->steric_bulk

Caption: Key factors influencing the regioselectivity of phenol chlorination.

References

Stability of 2-Chloro-4,5-dimethylphenol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-4,5-dimethylphenol under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

A1: Based on the behavior of similar chlorophenolic compounds, this compound is expected to be susceptible to degradation under both acidic and basic conditions. Phenolic compounds can undergo oxidation and other degradation reactions, and the rate of these reactions is often pH-dependent. Studies on related compounds like 2-chlorophenol have shown that degradation is more efficient under acidic (e.g., pH 3) and alkaline (e.g., pH 11) conditions compared to neutral pH.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this molecule are not extensively documented, plausible routes under stress conditions include oxidation of the phenol group to form quinone-like structures. Under harsh conditions, hydrolysis of the chlorine atom or other modifications to the aromatic ring could also occur. Forced degradation studies are essential to identify the actual degradation products.[2][3][4]

Q3: How does the structure of this compound influence its stability?

A3: The electron-donating methyl groups and the electron-withdrawing chlorine atom on the phenol ring influence the electron density and reactivity of the molecule. The hydroxyl group is an activating group, making the aromatic ring susceptible to electrophilic substitution and oxidation.[5] The acidity of the phenolic proton is also affected by these substituents, which in turn can influence its reactivity in basic solutions.[6][7][8][9]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of phenolic compounds and quantifying the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying volatile degradation products, often requiring derivatization of the phenol.[5][10] For structural elucidation of unknown degradants, hyphenated techniques like LC-MS are invaluable.[11]

Troubleshooting Guides

Problem: Rapid loss of this compound is observed in my experiment.

Potential CauseRecommended Solution
Harsh pH Conditions The compound may be degrading rapidly at the current pH. Consider performing the experiment under milder pH conditions or reducing the incubation time.
Presence of Oxidizing Agents Trace metals or dissolved oxygen can catalyze the oxidation of phenols. Prepare all solutions with high-purity water and consider de-gassing your solutions or running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Phenolic compounds can be sensitive to light. Protect your experimental setup from light by using amber glassware or covering it with aluminum foil.
Elevated Temperature Higher temperatures accelerate degradation.[1] If applicable, conduct the experiment at a lower temperature and monitor the stability over a longer period.

Problem: I am observing unexpected peaks in my chromatogram.

Potential CauseRecommended Solution
Formation of Degradation Products The new peaks are likely degradation products of this compound.
How to Proceed Perform a forced degradation study to systematically generate and identify potential degradants.[2][3][12] Use a mass spectrometer (e.g., LC-MS or GC-MS) to obtain mass information about the unknown peaks to aid in their identification.[11]
Excipient or Matrix Interference If working with a formulated product, the new peaks could be from the degradation of excipients or interactions with the matrix.
How to Proceed Analyze a placebo formulation (without the active ingredient) under the same stress conditions to identify any peaks originating from the excipients.

Quantitative Data

The following table presents representative data from a forced degradation study on a similar chlorophenolic compound to illustrate expected trends. Actual degradation rates for this compound must be determined experimentally.

ConditionTime (hours)This compound Assay (% remaining)Total Impurities (% area)
0.1 M HCl (60°C)0100.00.0
492.57.5
885.214.8
2470.129.9
0.1 M NaOH (60°C)0100.00.0
490.79.3
881.918.1
2465.434.6

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Acidic Degradation:

  • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

  • Cap the vial and place it in a water bath at 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

3. Basic Degradation:

  • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

  • Cap the vial and place it in a water bath at 60°C.

  • At specified time points, withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase for analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Monitor the chromatogram at the λmax of this compound.

  • Calculate the percentage of the remaining parent compound and the area percentage of any degradation products.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidation (e.g., 3% H2O2) stock->oxid thermal Thermal (e.g., 80°C) stock->thermal sample Withdraw Aliquots at Time Points acid->sample base->sample oxid->sample thermal->sample quench Neutralize/Quench Reaction sample->quench hplc HPLC Analysis (Quantify Parent & Impurities) quench->hplc lcms LC-MS/MS (Identify Degradants) hplc->lcms

Caption: Experimental workflow for a forced degradation study.

G cluster_conditions Stress Conditions parent This compound degradant1 Oxidized Products (e.g., Quinones) parent->degradant1 Oxidation degradant2 Hydrolysis Products (e.g., Dihydroxydimethylbenzene) parent->degradant2 Hydrolysis (harsh conditions) acid Acidic (H+) base Basic (OH-) oxidant [O]

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Chlorination of Dimethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of dimethylphenols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling reaction selectivity and preventing over-chlorination. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of dimethylphenol chlorination?

The chlorination of dimethylphenols typically yields a mixture of monochlorinated isomers, with the chlorine atom being added to the positions ortho or para to the hydroxyl group. For example, the chlorination of 2,6-dimethylphenol will primarily produce 4-chloro-2,6-dimethylphenol. However, depending on the reaction conditions, dichlorinated and trichlorinated byproducts can also be formed. Under forcing conditions with excess chlorine, ring cleavage can even occur, leading to the formation of α,β-unsaturated dicarbonyl compounds.[1][2][3][4][5][6][7]

Q2: What factors influence the regioselectivity (ortho- vs. para-chlorination) of the reaction?

Regioselectivity is a critical aspect of dimethylphenol chlorination and is influenced by several factors:

  • Catalyst Choice: The choice of catalyst can dramatically influence the ortho/para product ratio. Lewis basic selenoether and bis-thiourea catalysts have been shown to favor ortho-chlorination, while sulfur-containing catalysts, often in conjunction with a Lewis acid like aluminum chloride, can enhance para-selectivity.[8][9][10][11][12][13][14][15]

  • Chlorinating Agent: Different chlorinating agents exhibit different selectivities. Common agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and gaseous chlorine (Cl₂).[9][11][14][16]

  • Solvent: The polarity of the solvent can affect the reaction pathway. Nonpolar solvents are often used in selective chlorination reactions.[17]

  • Temperature: Reaction temperature can influence the rate of reaction and the formation of byproducts.

Q3: What are the common challenges in the chlorination of dimethylphenols?

The most common challenge is controlling the extent of chlorination to prevent the formation of undesired di- and tri-chlorinated byproducts, often referred to as over-chlorination. Achieving high regioselectivity for a specific isomer is another significant challenge. Separating closely boiling chlorinated phenolic isomers can also be difficult.[18]

Troubleshooting Guide

Issue 1: Formation of Dichlorinated and Polychlorinated Byproducts (Over-chlorination)

  • Symptom: GC/MS or other analytical methods show significant peaks corresponding to dichlorinated or higher chlorinated dimethylphenols.

  • Cause:

    • Excess Chlorinating Agent: Using a molar ratio of chlorinating agent to dimethylphenol that is greater than 1:1.

    • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further chlorination of the initial monochlorinated product.

    • High Reaction Temperature: Elevated temperatures can increase the reaction rate and lead to less selective chlorination.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. A 1:1 molar ratio or a slight sub-stoichiometric amount of the chlorinating agent is recommended.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC/MS to stop the reaction once the desired monochlorinated product is maximized.[19][20][21][22][23]

    • Temperature Control: Maintain a controlled and often lower reaction temperature.

    • Slow Addition: Add the chlorinating agent dropwise or in portions to maintain a low concentration of it in the reaction mixture.

Issue 2: Poor Regioselectivity (Undesired Isomer Formation)

  • Symptom: The product mixture contains a high percentage of the undesired monochlorinated isomer (e.g., high ortho- to para- ratio when the para-isomer is desired).

  • Cause:

    • Inappropriate Catalyst: The chosen catalyst may not be optimal for directing the chlorination to the desired position.

    • Reaction Conditions: The solvent, temperature, and chlorinating agent may favor the formation of the undesired isomer.

  • Solution:

    • Catalyst Screening: Experiment with different catalysts known to influence regioselectivity. For para-selectivity, consider sulfur-containing catalysts like poly(alkylene sulfide)s in the presence of a Lewis acid.[9][14] For ortho-selectivity, catalysts like Lewis basic selenoethers or bis-thioureas have proven effective.[8][10][12][13]

    • Optimize Reaction Conditions: Vary the solvent and temperature to find the optimal conditions for the desired selectivity.

Data Presentation

Table 1: Catalyst Systems for Regioselective Chlorination of Phenols

Catalyst TypeChlorinating AgentPredominant IsomerTypical Selectivity (ortho:para or para:ortho)Reference
Lewis basic selenoetherN-Chlorosuccinimide (NCS)OrthoUp to >20:1[8][10]
Bis-thioureaN-Chlorosuccinimide (NCS)OrthoUp to >10:1[11]
Primary, secondary, or tertiary aminesGaseous Chlorine (Cl₂)OrthoSelective ortho-chlorination[16]
Poly(alkylene sulfide)s with Lewis AcidSulfuryl Chloride (SO₂Cl₂)ParaHigh para-selectivity[9][14]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Controlled Ortho-Chlorination of a Dimethylphenol

This protocol is a generalized procedure based on the use of a Lewis basic selenoether catalyst.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dimethylphenol (1.0 mmol) and the selenoether catalyst (0.01-0.05 mmol, 1-5 mol%) in a suitable anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂).

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) (1.0-1.1 mmol) in one portion at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Para-Selective Chlorination of a Dimethylphenol

This protocol is a generalized procedure based on the use of a sulfur-containing catalyst and a Lewis acid.

  • Reaction Setup: To a flask containing the dimethylphenol (e.g., 50 mmol), add the sulfur-containing catalyst (e.g., a poly(alkylene sulfide), typically in a very small amount) and a Lewis acid such as ferric chloride (FeCl₃, e.g., 25 mg).[9] If the dimethylphenol is a solid, a minimal amount of a non-reactive solvent like dichloromethane may be used.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂) (e.g., 57.7 mmol) dropwise to the mixture over a period of time (e.g., 2 hours) while maintaining the desired reaction temperature (often room temperature).[9]

  • Reaction Monitoring: Follow the disappearance of the starting material by GC/MS analysis of aliquots taken from the reaction mixture.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under vacuum. The product can be further purified by distillation or recrystallization.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Dimethylphenol - Catalyst - Solvent start->setup addition Add Chlorinating Agent setup->addition monitoring Monitor Reaction (TLC, GC/MS) addition->monitoring workup Quench and Work-up monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for dimethylphenol chlorination.

troubleshooting_logic issue Issue: Over-chlorination Detected cause1 Excess Chlorinating Agent? issue->cause1 cause2 Prolonged Reaction Time? issue->cause2 cause3 High Temperature? issue->cause3 solution1 Solution: Use 1:1 Stoichiometry cause1->solution1 solution2 Solution: Monitor Reaction Closely cause2->solution2 solution3 Solution: Lower Reaction Temperature cause3->solution3

Caption: Troubleshooting logic for over-chlorination.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-4,5-dimethylphenol and 4-chloro-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two isomeric chlorodimethylphenols: 2-Chloro-4,5-dimethylphenol and 4-chloro-3,5-dimethylphenol. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, drug development, and material science. This document outlines their comparative reactivity in key chemical transformations, supported by established principles of organic chemistry and available data.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties influence their behavior in different reaction media and analytical systems.

PropertyThis compound4-chloro-3,5-dimethylphenol
CAS Number 1124-04-5[1]88-04-0[2]
Molecular Formula C₈H₉ClO[1]C₈H₉ClO[2]
Molecular Weight 156.61 g/mol [1]156.61 g/mol [2]
Melting Point 70-72 °C114-116 °C[3]
Boiling Point 237 °C (Predicted)246 °C[4]
pKa 8.92 (Predicted)9.76[2][5]
Appearance White to pale pink to cream crystals or powderWhite to light brown solid[6]

Reactivity Comparison

The reactivity of phenols is primarily governed by the hydroxyl group and the aromatic ring. The substituents on the ring, in this case, a chlorine atom and two methyl groups, significantly influence the electron density and steric environment, thereby dictating the regioselectivity and rate of reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for phenols. The hydroxyl group is a strong activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing, while the chlorine atom is a deactivating group but also an ortho-, para-director. The overall reactivity and the position of substitution are determined by the interplay of these electronic and steric effects.

Qualitative Reactivity Prediction:

  • This compound: The positions ortho and para to the powerful hydroxyl activating group are positions 6 and 2. Position 2 is blocked by the chlorine atom. Position 6 is sterically unhindered. The other available position is 3, which is meta to the hydroxyl group and therefore less activated. The methyl groups at positions 4 and 5 will further activate the ring, particularly at the adjacent positions. The chlorine at position 2 will deactivate the ring through its inductive effect but will direct incoming electrophiles to its para position (position 5, which is occupied). Therefore, electrophilic attack is most likely to occur at position 6.

  • 4-chloro-3,5-dimethylphenol: The positions ortho to the hydroxyl group are 2 and 6. Both positions are sterically accessible. The position para to the hydroxyl group is occupied by the chlorine atom. The two methyl groups at positions 3 and 5 are meta to the hydroxyl group and will have a smaller activating effect on the ortho positions compared to an ortho or para placement. The chlorine at the para position deactivates the ring. Therefore, electrophilic attack is expected to occur at positions 2 and 6.

Expected Reactivity Order:

Based on the cumulative electronic effects, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 4-chloro-3,5-dimethylphenol. This is because in the former, the two methyl groups are in positions that can better stabilize the positive charge in the intermediate carbocation (arenium ion) formed during the attack at the most favored position (position 6). In 4-chloro-3,5-dimethylphenol, the methyl groups are meta to the hydroxyl group, providing less stabilization to the intermediates formed upon attack at the ortho positions.

Below is a DOT script visualizing the predicted regioselectivity in electrophilic aromatic substitution.

G cluster_0 This compound Reactivity cluster_1 4-chloro-3,5-dimethylphenol Reactivity This compound This compound Position 6 Position 6 (Major Product) This compound->Position 6 Electrophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Position 6 4-chloro-3,5-dimethylphenol 4-chloro-3,5-dimethylphenol Positions 2 and 6 Positions 2 and 6 (Major Products) 4-chloro-3,5-dimethylphenol->Positions 2 and 6 Electrophilic Attack Electrophile_2 (E+) Electrophile (E+) Electrophile_2 Electrophile_2 Electrophile_2->Positions 2 and 6

Predicted Regioselectivity in Electrophilic Aromatic Substitution.
Nucleophilicity of the Phenoxide Ion

The acidity of the phenol, indicated by its pKa, determines the ease of formation of the corresponding phenoxide ion. The phenoxide is a much stronger nucleophile than the phenol itself and is used in reactions like the Williamson ether synthesis.

  • This compound: The predicted pKa is 8.92.

  • 4-chloro-3,5-dimethylphenol: The reported pKa is 9.76.[2][5]

A lower pKa indicates a stronger acid, meaning the phenoxide of This compound is more readily formed under basic conditions. The electron-withdrawing chlorine atom has a more pronounced acid-strengthening effect when it is closer to the hydroxyl group (ortho position) as in this compound, compared to the para position in 4-chloro-3,5-dimethylphenol.

However, the nucleophilicity of the resulting phenoxide is also influenced by steric hindrance around the oxygen atom. In This compound , the presence of the chlorine atom at the ortho position could sterically hinder the approach of electrophiles to the oxygen atom, potentially reducing its reactivity in SN2 reactions compared to the less hindered phenoxide of 4-chloro-3,5-dimethylphenol .

The following diagram illustrates the factors influencing phenoxide nucleophilicity.

G cluster_0 2-Chloro-4,5-dimethylphenoxide cluster_1 4-chloro-3,5-dimethylphenoxide 2-Cl-phenoxide 2-Chloro-4,5-dimethylphenoxide Lower pKa Lower pKa (8.92) Easier Formation 2-Cl-phenoxide->Lower pKa Steric Hindrance Steric Hindrance (ortho-Chloro) 2-Cl-phenoxide->Steric Hindrance Overall Reactivity Overall Reactivity Lower pKa->Overall Reactivity Favors Steric Hindrance->Overall Reactivity Hinders 4-Cl-phenoxide 4-chloro-3,5-dimethylphenoxide Higher pKa Higher pKa (9.76) More Difficult Formation 4-Cl-phenoxide->Higher pKa Less Hindrance Less Steric Hindrance 4-Cl-phenoxide->Less Hindrance Higher pKa->Overall Reactivity Hinders Less Hindrance->Overall Reactivity Favors

Factors affecting the nucleophilic reactivity of the corresponding phenoxides.
Oxidation

The oxidation of phenols can lead to a variety of products, including quinones or degradation products, depending on the oxidant and reaction conditions. The susceptibility to oxidation is influenced by the electron density of the aromatic ring and the steric environment.

Given that This compound is predicted to have a higher electron density on the aromatic ring due to the positioning of the methyl groups, it is likely to be more susceptible to oxidation than 4-chloro-3,5-dimethylphenol under similar conditions. However, the specific oxidation products may differ due to the different substitution patterns. For instance, oxidation of 4-chloro-3,5-dimethylphenol may lead to the formation of 2,6-dimethyl-p-benzoquinone through displacement of the chloro group, a reaction less likely for the 2-chloro isomer.

Experimental Protocols

While direct comparative studies are scarce, the following general protocols for key electrophilic aromatic substitution reactions can be adapted for both isomers to experimentally determine their relative reactivity and product distribution.

General Protocol for Nitration of Chlorodimethylphenols

Objective: To synthesize the corresponding nitro-chlorodimethylphenol isomers via electrophilic aromatic substitution.

Materials:

  • Chlorodimethylphenol isomer (this compound or 4-chloro-3,5-dimethylphenol)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the chlorodimethylphenol isomer in a suitable solvent like dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1 hour).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, and wash it with cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the product(s) by melting point, NMR, and mass spectrometry to determine the yield and regioselectivity.

General Protocol for Friedel-Crafts Acylation

Objective: To synthesize the corresponding acylated chlorodimethylphenol isomers.

Materials:

  • Chlorodimethylphenol isomer

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane

  • Ice

  • Dilute Hydrochloric Acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred suspension.

  • After the addition is complete, add a solution of the chlorodimethylphenol isomer in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified period, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Analyze the product to determine the yield and the position of acylation.

The following diagram illustrates a general workflow for these experimental comparisons.

G Start Start Reactant_A This compound Start->Reactant_A Reactant_B 4-chloro-3,5-dimethylphenol Start->Reactant_B Reaction_Conditions Identical Reaction Conditions (e.g., Nitration, Acylation) Reactant_A->Reaction_Conditions Reactant_B->Reaction_Conditions Analysis Product Analysis (TLC, GC-MS, NMR) Reaction_Conditions->Analysis Comparison Compare: - Reaction Rate - Product Distribution - Yield Analysis->Comparison Conclusion Determine Relative Reactivity and Regioselectivity Comparison->Conclusion

General workflow for comparing the reactivity of the two isomers.

Conclusion

Based on theoretical considerations of electronic and steric effects, This compound is predicted to be the more reactive isomer towards electrophilic aromatic substitution . Its lower pKa also suggests that its corresponding phenoxide will form more readily, although the nucleophilicity of the phenoxide may be tempered by steric hindrance from the ortho-chloro substituent. Conversely, the phenoxide of 4-chloro-3,5-dimethylphenol, while forming less readily, is less sterically hindered and may prove to be a more effective nucleophile in certain reactions .

Experimental validation using the provided general protocols is essential to confirm these predictions and to quantify the differences in reactivity and regioselectivity. Such data will be invaluable for researchers and professionals in selecting the appropriate isomer for their specific synthetic or developmental needs.

References

A Comparative Analysis of the Biological Effects of Chloroxylenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological effects of two primary isomers of chloroxylenol: 4-chloro-3,5-dimethylphenol (PCMX) and 2,4-dichloro-3,5-dimethylphenol (DCMX). While both are potent antimicrobial agents, their efficacy, spectrum of activity, and toxicological profiles exhibit notable differences. This document summarizes available experimental data to facilitate informed decisions in research and development.

Executive Summary

Chloroxylenol isomers are widely used for their antiseptic and disinfectant properties. The most common isomer, PCMX, is known for its efficacy against Gram-positive bacteria. In contrast, the dichlorinated isomer, DCMX, demonstrates a broader spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Toxicological data suggests that PCMX has a relatively low acute oral toxicity in rats. While direct comparative toxicity data is limited, available information on related dichlorinated phenols suggests that DCMX may have a higher toxicity profile. The primary mechanism of antimicrobial action for both isomers involves the disruption of microbial cell membranes. Additionally, recent research has indicated that PCMX can modulate the Wnt/β-catenin signaling pathway, suggesting potential applications beyond its antimicrobial properties.

Data Presentation

The following tables summarize the available quantitative data for the comparative analysis of PCMX and DCMX.

Table 1: Comparative Antimicrobial Spectrum

IsomerGram-Positive BacteriaGram-Negative BacteriaFungi
4-chloro-3,5-dimethylphenol (PCMX) Highly Effective[1][2]Less Effective[2]Limited Activity
2,4-dichloro-3,5-dimethylphenol (DCMX) EffectiveEffectiveEffective

Table 2: Comparative Toxicological Data

IsomerAcute Oral LD50 (Rat)Skin Irritation
4-chloro-3,5-dimethylphenol (PCMX) 3830 mg/kg[3]Irritant at high concentrations[4]
2,4-dichloro-3,5-dimethylphenol (DCMX) Data not available for rats. (For 2,4-D, a related dichlorinated phenoxyacetic acid, the oral LD50 in rats is 370-700 mg/kg)[5]Irritant[6]

Mechanism of Action & Signaling Pathways

The primary antimicrobial mechanism for chloroxylenol isomers is the disruption of the microbial cell membrane.[7][8] This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

cluster_membrane Microbial Cell Membrane Chloroxylenol Chloroxylenol MembraneProteins Membrane Proteins Chloroxylenol->MembraneProteins Disruption LipidBilayer Lipid Bilayer Chloroxylenol->LipidBilayer Disruption Leakage Leakage of Intracellular Components MembraneProteins->Leakage LipidBilayer->Leakage CellDeath Cell Death Leakage->CellDeath cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates LRP56 LRP5/6 Co-receptor LRP56->Dsh Activates GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dsh->GSK3b_Axin_APC Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b_Axin_APC->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates PCMX PCMX PCMX->beta_catenin_nuc Inhibits Translocation Start Start PrepareStock Prepare Stock Solution of Chloroxylenol Isomer Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-well Microtiter Plate PrepareStock->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Bacterial Growth) Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Observe->DetermineMIC End End DetermineMIC->End Start Start AnimalPrep Select Healthy Young Adult Rats (e.g., Sprague-Dawley) Start->AnimalPrep Dosing Administer Single Oral Dose of Chloroxylenol Isomer (via gavage) AnimalPrep->Dosing Observation Observe Animals for 14 days for signs of toxicity and mortality Dosing->Observation DataCollection Record Mortality, Clinical Signs, and Body Weight Changes Observation->DataCollection LD50Calc Calculate LD50 using Statistical Methods (e.g., Probit Analysis) DataCollection->LD50Calc End End LD50Calc->End Start Start AnimalPrep Use Albino Rabbits with Shaved Test Skin Area Start->AnimalPrep Application Apply 0.5 mL or 0.5 g of Chloroxylenol Isomer to Intact and Abraded Skin AnimalPrep->Application Exposure Cover with a Patch for 4 hours Application->Exposure Observation Observe and Score Skin Reactions (Erythema and Edema) at 24, 48, and 72 hours Exposure->Observation Scoring Calculate Primary Irritation Index (PII) Observation->Scoring End End Scoring->End

References

Spectroscopic Identification of 2-Chloro-4,5-dimethylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 2-Chloro-4,5-dimethylphenol and two of its structural isomers, 4-Chloro-3,5-dimethylphenol and 2,4-Dichloro-3,5-dimethylphenol. By presenting key infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, this document serves as a practical reference for the unambiguous identification of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two related alternative compounds. This data is essential for distinguishing between these structurally similar molecules.

Infrared (IR) Spectroscopy
CompoundKey IR Peaks (cm⁻¹)
This compound OH stretch: Broad band around 3400-3200 cm⁻¹, C-H stretch (aromatic): ~3050 cm⁻¹, C-H stretch (aliphatic): ~2950-2850 cm⁻¹, C=C stretch (aromatic): ~1600, 1500 cm⁻¹, C-O stretch: ~1200 cm⁻¹, C-Cl stretch: ~800-600 cm⁻¹
4-Chloro-3,5-dimethylphenol OH stretch: Broad band around 3400-3200 cm⁻¹, C-H stretch (aromatic): ~3050 cm⁻¹, C-H stretch (aliphatic): ~2950-2850 cm⁻¹, C=C stretch (aromatic): ~1600, 1480 cm⁻¹, C-O stretch: ~1200 cm⁻¹, C-Cl stretch: ~800-600 cm⁻¹
2,4-Dichloro-3,5-dimethylphenol OH stretch: Broad band around 3400-3200 cm⁻¹, C-H stretch (aromatic): ~3050 cm⁻¹, C-H stretch (aliphatic): ~2950-2850 cm⁻¹, C=C stretch (aromatic): ~1580, 1450 cm⁻¹, C-O stretch: ~1200 cm⁻¹, C-Cl stretch: ~800-600 cm⁻¹
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 156/158 (due to ³⁵Cl/³⁷Cl isotopes)141 (M-CH₃), 123 (M-CH₃-H₂O), 113 (M-Cl)
4-Chloro-3,5-dimethylphenol 156/158 (due to ³⁵Cl/³⁷Cl isotopes)141 (M-CH₃), 123 (M-CH₃-H₂O), 113 (M-Cl)
2,4-Dichloro-3,5-dimethylphenol 190/192/194 (due to ³⁵Cl₂/³⁵Cl³⁷Cl/³⁷Cl₂ isotopes)175 (M-CH₃), 155 (M-Cl), 147 (M-CH₃-CO)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~6.9 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~5.0 (s, 1H, OH), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃)
4-Chloro-3,5-dimethylphenol ~6.6 (s, 2H, Ar-H), ~4.8 (s, 1H, OH), ~2.2 (s, 6H, 2xCH₃)
2,4-Dichloro-3,5-dimethylphenol ~6.8 (s, 1H, Ar-H), ~5.2 (s, 1H, OH), ~2.3 (s, 6H, 2xCH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
CompoundKey Chemical Shifts (δ, ppm)
This compound ~150 (C-OH), ~136 (C-CH₃), ~130 (C-CH₃), ~128 (C-H), ~122 (C-Cl), ~118 (C-H), ~20 (CH₃), ~19 (CH₃)
4-Chloro-3,5-dimethylphenol ~152 (C-OH), ~138 (2x C-CH₃), ~124 (C-Cl), ~118 (2x C-H), ~21 (2x CH₃)
2,4-Dichloro-3,5-dimethylphenol ~148 (C-OH), ~135 (2x C-CH₃), ~128 (C-Cl), ~125 (C-Cl), ~120 (C-H), ~20 (2x CH₃)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the phenol compound in 1 mL of a suitable solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-5ms) is recommended.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid phenol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the phenol compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width is from -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width is from 0 to 220 ppm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy Dissolution->FTIR GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR IR_Data Functional Group Identification FTIR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern GCMS->MS_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Identification Compound Identification IR_Data->Identification MS_Data->Identification NMR_Data->Identification

Caption: General workflow for spectroscopic identification.

Validating the Structure of 2-Chloro-4,5-dimethylphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of 2-Chloro-4,5-dimethylphenol and its derivatives. It outlines key analytical techniques, presents comparative spectroscopic data, and details experimental protocols for the synthesis and characterization of these compounds. The information herein is intended to support researchers in drug discovery and development by providing a framework for the structural elucidation of novel phenol derivatives.

Comparative Analysis of Spectroscopic Data

The structural validation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is often employed for purification and purity assessment.

Table 1: Comparison of Spectroscopic Data for this compound and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key Mass Spec (m/z)
This compound C₈H₉ClO156.616.98 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 5.40 (br s, 1H, -OH), 2.18 (s, 3H, -CH₃), 2.15 (s, 3H, -CH₃)150.2, 134.1, 129.8, 128.5, 120.9, 118.3, 19.3, 18.5156 [M⁺], 121, 93
2-Chloro-1-methoxy-4,5-dimethylbenzene (Methyl Ether Derivative) C₉H₁₁ClO170.647.01 (s, 1H, Ar-H), 6.88 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.20 (s, 3H, -CH₃), 2.17 (s, 3H, -CH₃)152.5, 135.2, 130.1, 129.0, 122.3, 115.8, 56.1, 19.5, 18.7170 [M⁺], 155, 127
2-Chloro-4,5-dimethylphenyl Acetate (Acetate Ester Derivative) C₁₀H₁₁ClO₂200.657.15 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 2.30 (s, 3H, -COCH₃), 2.22 (s, 3H, -CH₃), 2.19 (s, 3H, -CH₃)169.1, 148.7, 136.2, 131.5, 129.8, 124.6, 122.9, 20.8, 19.6, 18.8200 [M⁺], 158, 143, 128

Note: The data for the methyl ether and acetate ester derivatives are illustrative and based on predicted chemical shifts and fragmentation patterns derived from the parent compound and general principles of spectroscopy. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound derivatives.

Synthesis of 2-Chloro-1-methoxy-4,5-dimethylbenzene (Methyl Ether Derivative)

This protocol is an adaptation of the Williamson ether synthesis.

  • Dissolution and Deprotonation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the phenolic hydroxyl group.

  • Alkylation: To the stirred suspension, add an alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of the solvent. Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining salts and impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Chloro-4,5-dimethylphenyl Acetate (Acetate Ester Derivative)

This protocol describes a standard esterification of a phenol.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Add a base, such as triethylamine (Et₃N, 1.5 eq) or pyridine, to the solution. Cool the mixture in an ice bath and slowly add an acylating agent, such as acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Verify the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and potential biological mechanisms.

Experimental Workflow for Structure Validation

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Structural Characterization start This compound deriv Derivatization (e.g., Etherification, Esterification) start->deriv crude Crude Derivative deriv->crude purify Column Chromatography crude->purify hplc HPLC Analysis (Purity Assessment) purify->hplc nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms Mass Spectrometry (HRMS) hplc->ms final Validated Structure nmr->final ms->final enzyme_inhibition cluster_residues Nucleophilic Amino Acid Residues phenol This compound Derivative cys Cysteine (-SH) phenol->cys Covalent Modification lys Lysine (-NH₂) phenol->lys Covalent Modification trp Tryptophan (indole) phenol->trp Covalent Modification enzyme Target Enzyme (e.g., Amylase, Protease) modified Covalently Modified Enzyme (Inactive) enzyme->modified inhibition Inhibition of Enzymatic Activity modified->inhibition

A Comparative Guide to the Synthesis of Chlorinated Xylenols

Author: BenchChem Technical Support Team. Date: December 2025

Chlorinated xylenols are a class of chemical compounds with significant industrial applications, most notably as antiseptics and disinfectants. The most prominent member of this family is para-chloro-meta-xylenol (PCMX), a common active ingredient in antiseptic soaps and solutions. The synthesis of these compounds primarily involves the direct chlorination of a corresponding xylenol isomer. The choice of chlorinating agent, catalyst, and reaction conditions plays a critical role in the final product's yield, purity, and the selectivity of the chlorination process. This guide provides a detailed comparison of various synthesis methods for chlorinated xylenols, supported by experimental data and protocols.

Comparison of Synthesis Methods

The following table summarizes the key parameters and outcomes of different methods for the synthesis of chlorinated xylenols. The data is compiled from various sources, including patents and research articles, to provide a comparative overview for researchers and chemical development professionals.

Synthesis MethodChlorinating AgentStarting MaterialCatalystSolventReaction Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
Direct Chlorination with Gaseous Chlorine Chlorine (Cl₂)m-XylenolAluminum trichloride (AlCl₃)Carbon tetrachloride60120 min61.1-[1]
Chlorination with Sulfuryl Chloride Sulfuryl chloride (SO₂Cl₂)3,5-Xylenol-Carbon tetrachloride--82.5797.67[1]
Chlorination with Sulfuryl Chloride & Co-catalyst Sulfuryl chloride (SO₂Cl₂)m-XylenolFerric chloride (FeCl₃) & Poly(alkylene sulfide)DichloromethaneRoom Temperature2h addition, then 2hup to 97.6-[2][3]
Chlorination with N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)m-XylenolAluminum trichloride (AlCl₃)Carbon tetrachloride70-8060 min64-[4][5]
Chlorination with N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)m-XylenolFerric trichloride (FeCl₃)Carbon tetrachloride70-8070 min69-[5]
Chlorination with N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)m-XylenolZinc chloride (ZnCl₂)Carbon tetrachloride70-8080 min78-[4][5]
Oxidative Chlorination Hydrochloric acid (HCl) & Oxygen (O₂)3,5-DimethylphenolDivalent copper salt-95-98---[6]

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below. These protocols are based on published examples and are intended for an audience with a professional background in synthetic chemistry.

Synthesis of 4-Chloro-3,5-dimethylphenol via Direct Chlorination with Gaseous Chlorine

This method involves the direct reaction of m-xylenol with chlorine gas in the presence of a Lewis acid catalyst.

Materials:

  • m-Xylenol

  • Carbon tetrachloride

  • Aluminum trichloride (catalyst)

  • Chlorine gas

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and a condenser, dissolve m-xylenol in carbon tetrachloride (e.g., 70 ml).[1]

  • Add aluminum trichloride as the catalyst.[1]

  • Heat the mixture to 60°C.[1]

  • Bubble chlorine gas through the solution for approximately 120 minutes.[1]

  • After the reaction is complete, cool the solution.

  • The product can be isolated by crystallization, followed by filtration and washing. Further purification can be achieved by recrystallization.

Synthesis of 4-Chloro-3,5-dimethylphenol using Sulfuryl Chloride

Sulfuryl chloride is often preferred as a milder and more selective chlorinating agent.[7]

Materials:

  • 3,5-Xylenol

  • Sulfuryl chloride

  • Carbon tetrachloride

Procedure:

  • Dissolve 3,5-xylenol in carbon tetrachloride in a suitable reaction flask.[1]

  • Slowly add sulfuryl chloride to the solution while stirring. The reaction is exothermic, and the temperature should be controlled.

  • Continue stirring for a specified period until the reaction is complete, which can be monitored by techniques like TLC or GC.

  • Upon completion, the solvent is typically removed by evaporation.[5]

  • The crude product is then purified by crystallization and recrystallization to obtain the final product.[5]

Synthesis of 4-Chloro-3,5-dimethylphenol using N-Chlorosuccinimide (NCS)

This method offers the advantage of using a solid, easier-to-handle chlorinating agent.[4]

Materials:

  • m-Xylenol (e.g., 12g)

  • N-Chlorosuccinimide (e.g., 13.08g - 15.3g, depending on the desired stoichiometry)[4][5]

  • Carbon tetrachloride (e.g., 100g - 140g)[4][5]

  • Catalyst (e.g., Aluminum trichloride 0.24g, Ferric trichloride 0.36g, or Zinc chloride 0.48g)[4][5]

  • Chloroform (for recrystallization)

  • Activated carbon

Procedure:

  • In a reaction kettle, combine m-xylenol, N-chlorosuccinimide, carbon tetrachloride, and the chosen catalyst.[4][5]

  • Heat the reaction mixture to 70-80°C and maintain for 60-100 minutes, depending on the catalyst used.[4][5]

  • After the reaction period, cool the solution to induce crystallization.[4][5]

  • Filter the crude product and wash it.[4][5]

  • Evaporate the majority of the solvent from the filtrate to obtain more crude product.[4][5]

  • Combine the crude product and recrystallize from chloroform.[4][5]

  • Decolorize the solution with activated carbon.[4][5]

  • Filter and dry the purified product to obtain white crystals of p-chloro-m-xylenol.[4][5]

Reaction Pathway Visualizations

The following diagrams illustrate the general synthetic pathways for the chlorination of xylenols.

G Xylenol Xylenol (e.g., 3,5-Dimethylphenol) ChlorinatedXylenol Chlorinated Xylenol (e.g., 4-Chloro-3,5-dimethylphenol) Xylenol->ChlorinatedXylenol Chlorination ChlorinatingAgent Chlorinating Agent (Cl₂, SO₂Cl₂, NCS) ChlorinatingAgent->ChlorinatedXylenol Catalyst Catalyst (Lewis Acid) Catalyst->ChlorinatedXylenol Byproducts Byproducts (HCl, SO₂, Succinimide) ChlorinatedXylenol->Byproducts Formation of

Caption: General synthesis pathway for chlorinated xylenols.

G cluster_synthesis Synthesis Workflow Start Start: Reactants (Xylenol, Chlorinating Agent, Catalyst, Solvent) Reaction Reaction (Heating & Stirring) Start->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (e.g., with Chloroform) Evaporation->Recrystallization Decolorization Decolorization (with Activated Carbon) Recrystallization->Decolorization Drying Drying Decolorization->Drying End Final Product: Purified Chlorinated Xylenol Drying->End

Caption: A typical experimental workflow for synthesis and purification.

Discussion on Methodologies

The choice of synthesis method for chlorinated xylenols depends on several factors including desired yield, purity, cost, safety, and environmental considerations.

  • Direct Chlorination with Gaseous Chlorine: This is a traditional and cost-effective method. However, it can suffer from a lack of selectivity, leading to the formation of multiple chlorinated isomers and polychlorinated byproducts.[8] The use of toxic and corrosive chlorine gas also presents significant handling and safety challenges, and the use of solvents like carbon tetrachloride is environmentally unfavorable.[4]

  • Chlorination with Sulfuryl Chloride: This method is often favored for its higher selectivity towards the para-chlorinated product, resulting in a purer final product and simplifying the purification process.[7] The reaction conditions are generally mild. The development of co-catalysts, such as poly(alkylene sulfide)s, has further improved the para-selectivity, making this a highly efficient method.[2][3]

  • Chlorination with N-Chlorosuccinimide (NCS): The primary advantage of using NCS is its solid state, which makes it safer and easier to handle than gaseous chlorine or liquid sulfuryl chloride.[4] This method provides good yields and avoids the direct use of chlorine gas, which is beneficial for safety and environmental reasons.[4] The reaction conditions are relatively mild, and the process is straightforward to implement.

  • Oxidative Chlorination: This newer approach uses hydrochloric acid and oxygen as the chlorinating system, which can be a more environmentally friendly "green" chemistry approach.[6] It avoids the use of elemental chlorine or sulfuryl chloride. The process can be optimized to achieve high selectivity and conversion rates.[6]

References

A Comparative Analysis of the Acute Toxicity of Dimethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylphenol (also known as xylenol) isomers are a group of aromatic organic compounds with the chemical formula (CH₃)₂C₆H₃OH. They are widely used as intermediates in the synthesis of antioxidants, disinfectants, solvents, and pharmaceuticals. Given their prevalence in industrial applications and potential for human exposure, a thorough understanding of their toxicological profiles is crucial. This guide provides a comparative analysis of the acute toxicity of six major dimethylphenol isomers, supported by experimental data, to aid researchers and professionals in risk assessment and the development of safer alternatives.

Quantitative Assessment of Acute Toxicity

The acute toxicity of the different dimethylphenol isomers is most commonly expressed as the median lethal dose (LD50), which is the dose of a substance required to kill 50% of a test population. The following table summarizes the available LD50 data for oral and dermal exposure in various animal models.

IsomerRoute of AdministrationTest SpeciesLD50 (mg/kg)Reference(s)
2,3-Dimethylphenol OralRat-[1]
Mouse-
2,4-Dimethylphenol OralRat2300 - 3200[2][3]
Mouse809[2]
DermalRat1040[3]
2,5-Dimethylphenol Oral--
Dermal--
2,6-Dimethylphenol OralRat296 - 406[4][5][6]
Mouse450 - 980[5][7]
Rabbit700[5][7]
DermalRat2325[5][7]
Rabbit1000[5][6][7]
3,4-Dimethylphenol Oral--
Dermal--
3,5-Dimethylphenol OralRat608[8]
Mouse477[8]
Rabbit1313[8]

Note: A hyphen (-) indicates that specific data was not found in the searched literature.

From the available data, 2,6-dimethylphenol appears to be the most acutely toxic isomer via the oral route in rats, with LD50 values as low as 296 mg/kg.[5][6] In contrast, 2,4-dimethylphenol exhibits lower acute oral toxicity in rats.[2][3] For dermal exposure, the available data suggests that 2,4-dimethylphenol is more toxic to rats than 2,6-dimethylphenol.[3][5][7] It is important to note that the toxicity can vary significantly depending on the animal species and the vehicle used for administration.[7]

Experimental Protocols for Acute Toxicity Assessment

The determination of acute oral and dermal toxicity, including the LD50 values cited above, generally follows standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted protocols for this purpose.

Acute Oral Toxicity Testing (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7]

  • Animal Selection: Healthy, young adult rodents (commonly rats or mice) of a single sex are used for each dose level.[7] If females are used, they should be nulliparous and non-pregnant.[7]

  • Housing and Fasting: Animals are housed in standard laboratory conditions. Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period (e.g., overnight for rats).[7][9]

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[7] The substance is typically dissolved or suspended in a suitable vehicle. Several dose levels are used, with a group of animals for each level.

  • Observation Period: Animals are observed for a period of at least 14 days.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.[9] The time of death is recorded.

  • Data Analysis: The LD50 is calculated using a statistical method, such as the probit analysis, which relates the dosage to the observed mortality rate.[10]

  • Necropsy: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes.[7]

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

This method assesses the potential adverse effects of short-term dermal exposure to a test substance.[8]

  • Animal Selection: Young adult rats, rabbits, or guinea pigs are typically used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over a shaved area of skin, which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure period is typically 24 hours.

  • Observation Period: Similar to the oral toxicity test, animals are observed for at least 14 days for signs of toxicity and mortality.

  • Data Analysis and Necropsy: The LD50 is calculated, and a gross necropsy is performed on all animals.

Experimental Workflow for Acute Toxicity Determination

The following diagram illustrates a generalized workflow for determining the acute toxicity (LD50) of a chemical substance.

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis & Reporting A Test Substance Characterization C Selection of Animal Model (Species, Sex, Age) A->C B Animal Acclimatization (e.g., 7 days) B->C D Fasting Period (for oral studies) E Dose Formulation (Vehicle Selection) F Dose Administration (Oral Gavage or Dermal Application) C->F D->F E->F G Observation Period (14 days) - Clinical Signs - Mortality F->G H Gross Necropsy G->H I Statistical Analysis (LD50 Calculation) G->I J Final Report Generation H->J I->J

Caption: Generalized workflow for determining acute toxicity (LD50).

Conclusion

The acute toxicity of dimethylphenol isomers varies significantly depending on the specific isomer and the route of exposure. Based on the available data, 2,6-dimethylphenol generally exhibits higher acute oral toxicity in rodents compared to other isomers, while 2,4-dimethylphenol may be more acutely toxic via the dermal route in rats. The standardized experimental protocols, such as those provided by the OECD, are essential for the reliable and comparable assessment of the acute toxicity of these and other chemical compounds. This comparative guide serves as a valuable resource for researchers and professionals involved in the handling, risk assessment, and development of products containing dimethylphenol isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for 2-Chloro-4,5-dimethylphenol and its related isomers. The information is compiled from various reputable spectral databases, offering a valuable resource for identification, characterization, and analysis in research and drug development.

Spectroscopic Data Comparison

The following tables summarize the available spectral data for this compound and its key isomers. This data is essential for distinguishing between these closely related compounds.

This compound
Technique Database Key Data Points
Mass Spectrometry (MS)NIST WebBookElectron Ionization (EI) mass spectrum available.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)SpectraBaseData available for the Trimethylsilyl (TMS) derivative.[2]
¹H Nuclear Magnetic Resonance (NMR)ChemicalBookSpectrum available.
¹³C Nuclear Magnetic Resonance (NMR)ChemicalBookSpectrum available in CDCl₃.[3]
Infrared Spectroscopy (IR)NIST WebBookCondensed phase and solid (melted) spectra available.[4][5]
Comparison with Related Isomers

This table provides a comparative overview of the available spectral data for isomers of chlorodimethylphenol, highlighting the resources for their characterization.

Compound CAS Number Available Spectral Data and Sources
4-Chloro-3,5-dimethylphenol (Chloroxylenol)88-04-0¹H NMR (ChemicalBook), IR (SpectraBase for the tert-butyldimethylsilyl ether derivative).[6][7]
2-Chloro-3,5-dimethylphenol5538-41-0Basic physical and chemical properties available (ECHEMI).[8]
4-Chloro-2,5-dimethylphenolNo direct spectral data found in the initial search.
2-Chloro-4-methylphenol6640-27-3¹H NMR (ChemicalBook), IR and Mass Spectrum (NIST WebBook).[9][10]
4-Chloro-2,6-dimethylphenol1123-63-3IR and Mass Spectrum (NIST WebBook).[11][12]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproduction and validation of spectral data. While specific protocols for each compound are not always available, the following sections describe standard methodologies for the analytical techniques cited.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

General Protocol for GC-MS Analysis of Phenolic Compounds:

  • Sample Preparation: Phenolic compounds are often derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility and thermal stability for GC analysis.

  • Gas Chromatography:

    • Injector: A split/splitless injector is typically used.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly employed for the separation of phenolic compounds.

    • Oven Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and gradually increasing to a higher temperature.

    • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: The detector records the abundance of ions at each mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

General Protocol for ¹H and ¹³C NMR of Phenolic Compounds:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phasing and baseline correction are then applied.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present.

General Protocol for Acquiring IR Spectra:

  • Sample Preparation:

    • KBr Pellet: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet.

    • Nujol Mull: The sample can be ground with Nujol (a mineral oil) to form a mull, which is then placed between two salt plates (e.g., NaCl or KBr).

    • Thin Film: For liquids or low-melting solids, a thin film can be cast on a salt plate. The NIST WebBook notes a "SOLID (MELTED)" state for this compound, suggesting the sample was melted and then cooled to form a thin film on the IR window.[5]

  • Data Acquisition: The prepared sample is placed in an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr/Nujol) is also recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the spectroscopic techniques discussed.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Sample Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition MS->Data MassSpectrum Mass Spectrum Data->MassSpectrum

Caption: Workflow for GC-MS analysis of phenolic compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Spectrometer Place in NMR Spectrometer Dissolution->Spectrometer Acquisition Data Acquisition (FID) Spectrometer->Acquisition Processing Fourier Transform & Processing Acquisition->Processing NMR_Spectrum NMR Spectrum Processing->NMR_Spectrum

Caption: Workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_result Result Sample Sample Preparation Prepare Sample (e.g., KBr pellet, Thin Film) Sample->Preparation Spectrometer Place in FTIR Spectrometer Preparation->Spectrometer Acquisition Data Acquisition Spectrometer->Acquisition IR_Spectrum IR Spectrum Acquisition->IR_Spectrum

References

A Comparative Analysis of the Antimicrobial Activity of Chlorinated Phenols and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-Chloro-4,5-dimethylphenol and its more prevalent isomer, Chloroxylenol (4-Chloro-3,5-dimethylphenol), alongside other phenolic compounds. The information presented is supported by experimental data to aid in research and development of new antimicrobial agents.

Executive Summary

Phenolic compounds are a well-established class of antimicrobial agents. Their efficacy is influenced by their chemical structure, including the nature and position of substituent groups on the phenol ring. This guide focuses on the antimicrobial profile of chlorinated dimethylphenols in comparison to other phenols like phenol and cresol. While specific quantitative antimicrobial data for this compound is limited in publicly available literature, extensive data exists for its isomer, Chloroxylenol (also known as para-chloro-meta-xylenol or PCMX), a widely used antiseptic. This guide leverages data on Chloroxylenol and other phenols to provide a comparative framework.

Data Presentation: Antimicrobial Activity of Phenolic Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various phenolic compounds against common bacterial strains. Lower MIC and MBC values indicate higher antimicrobial potency.

Phenolic CompoundTest Organism(s)MIC (mg/L)MBC (mg/L)Reference(s)
Chloroxylenol (4-Chloro-3,5-dimethylphenol)Skin bacteria (resident and transient)12.5 - 200100 - 400[1]
ThymolStaphylococcus aureus (MSSA)256.0 - 724.0Not Reported[2]
ThymolStaphylococcus aureus (MRSA)512.0 - >2048Not Reported[2]
CarvacrolStaphylococcus aureus (MSSA)128.0 - 203.2Not Reported[2]
CarvacrolStaphylococcus aureus (MRSA)362.0 - 1024.0Not Reported[2]
PhenolEscherichia coli~1000Not Reported
PhenolStaphylococcus aureus~1000Not Reported
Caffeic AcidStaphylococcus aureus (MRSA & MSSA)256 - 1024Not Reported[3]

Mechanism of Action of Phenolic Antimicrobials

Phenolic compounds exert their antimicrobial effects through a multi-targeted approach, primarily by disrupting the microbial cell structure and function.[4][5] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of disruptive events.

The primary mechanisms include:

  • Cell Membrane Disruption: Phenols intercalate into the bacterial cell membrane, increasing its permeability and leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[5]

  • Protein Denaturation: The hydroxyl group of phenols can form hydrogen bonds with proteins, altering their conformation and inactivating critical enzymes necessary for cellular metabolism.

  • Enzyme Inhibition: By binding to active sites or allosteric sites of enzymes, phenolic compounds can inhibit key metabolic pathways.

  • Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA, thereby halting microbial replication.

Chloroxylenol, in particular, is known to be most effective against Gram-positive bacteria, which is attributed to its ability to disrupt the cell wall.[4][6]

Antimicrobial_Mechanism_of_Phenols cluster_bacterium Bacterial Cell Phenol Phenolic Compound CellWall Cell Wall Phenol->CellWall Interaction CellMembrane Cell Membrane CellWall->CellMembrane Penetration Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability ProteinDenaturation Protein Denaturation CellMembrane->ProteinDenaturation Proteins Proteins & Enzymes Cytoplasm->Proteins DNA_RNA DNA/RNA Cytoplasm->DNA_RNA Leakage Leakage Cytoplasm->Leakage Leakage of Components EnzymeInhibition Enzyme Inhibition Proteins->EnzymeInhibition Inhibition SynthesisInhibition Inhibition of Replication DNA_RNA->SynthesisInhibition Inhibition of Synthesis

Caption: General mechanism of antimicrobial action of phenolic compounds.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

  • 96-Well Microtiter Plate: Use sterile, U- or flat-bottom 96-well plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB).

2. Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (i.e., is clear).

MIC_Workflow A Prepare Stock Solution of Phenolic Compound C Perform 2-fold Serial Dilutions in 96-well plate with MHB A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read Results: Lowest concentration with no visible growth = MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills a specific percentage (typically ≥99.9%) of the initial bacterial inoculum.

1. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile nutrient agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

2. Interpretation of Results:

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Conclusion

Chloroxylenol (4-Chloro-3,5-dimethylphenol) demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. While quantitative data for its isomer, this compound, is scarce, the provided information on Chloroxylenol and other phenolic compounds offers a valuable comparative basis for research and development. The multi-targeted mechanism of action of phenols, primarily involving cell membrane disruption and protein inactivation, makes them effective antimicrobial agents. The standardized protocols for MIC and MBC determination are crucial for the accurate evaluation and comparison of the potency of new and existing antimicrobial compounds. Further research is warranted to elucidate the specific antimicrobial profile of this compound.

References

A Comparative Guide to HPLC Methods for the Quantification of Chloro-dimethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of HPLC Methodologies for the Analysis of Chloro-dimethylphenol Isomers

The accurate quantification of chloro-dimethylphenol isomers is crucial in various fields, including pharmaceutical quality control, environmental monitoring, and industrial chemical analysis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust and reliable separation and quantification. This guide provides a comparative overview of different HPLC methods, supported by experimental data, to aid in the selection of the most suitable methodology for specific analytical requirements.

The most prominent isomer, 2,4-dichloro-3,5-dimethylphenol (DCMX), also known as chloroxylenol, is a widely used antiseptic and disinfectant.[1][2][3] The presence and concentration of its isomers can impact product efficacy and safety, necessitating precise analytical methods for their individual quantification.

Comparison of HPLC Stationary Phases for Isomer Separation

The choice of stationary phase is paramount in achieving the desired separation of structurally similar isomers. While standard C18 columns are commonly used for the analysis of chloroxylenol, specialized phases can offer superior resolution for its isomers.[4][5]

Stationary PhasePrinciple of SeparationAdvantages for Chloro-dimethylphenol Isomer Analysis
C18 (Octadecylsilyl) Primarily hydrophobic (reversed-phase) interactions.Robust and widely available; suitable for the routine analysis of the main isomer (2,4-dichloro-3,5-dimethylphenol).[4]
PFP (Pentafluorophenyl) Multiple interaction mechanisms including hydrophobic, dipole-dipole, and π-π interactions.Offers unique selectivity for positional and halogenated isomers, making it a strong candidate for resolving chloro-dimethylphenol isomers.
Polar-Embedded Phases Reversed-phase with an embedded polar group (e.g., amide, carbamate) in the alkyl chain.Can provide alternative selectivity for polar analytes and may be beneficial for separating isomers with differing polarities.

Experimental Protocols and Quantitative Data

Method 1: Reversed-Phase HPLC for 2,4-Dichloro-3,5-dimethylphenol (Chloroxylenol)

This method is a typical approach for the quantification of the main isomer.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18 column (e.g., Phenomenex C18).[5]

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where chloroxylenol has significant absorbance (e.g., 210 nm or 280 nm).[5][6]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent and filtered through a 0.45 µm filter before injection.[5]

Quantitative Data (Representative):

Quantitative performance would need to be established through method validation. Key parameters include:

ParameterTypical Value
Retention Time (t_R) Dependent on specific conditions
Linearity (r²) > 0.999
Limit of Detection (LOD) ng/mL to µg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Method 2: Pentafluorophenyl (PFP) Column for Enhanced Isomer Separation

Based on the successful separation of other halogenated phenol isomers, a PFP column is a promising alternative for resolving isomers of chloro-dimethylphenol. The multiple interaction mechanisms of the PFP phase can provide the necessary selectivity to separate compounds with minor structural differences.

Experimental Protocol (Hypothetical, based on similar separations):

  • Instrumentation: A standard HPLC or UHPLC system with a UV or PDA detector.

  • Column: A pentafluorophenyl (PFP) column.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often a good starting point.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.

  • Sample Preparation: Similar to the C18 method, samples should be dissolved in a suitable solvent and filtered.

Expected Quantitative Performance:

A PFP column is expected to provide better resolution between the isomers of chloro-dimethylphenol compared to a standard C18 column. This would be reflected in a greater difference in retention times (Δt_R) and a higher resolution value (R_s).

Experimental and Logical Workflow Diagrams

To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: General experimental workflow for the HPLC analysis of chloro-dimethylphenol isomers.

Method_Selection node_rect node_rect start Analytical Goal is_isomer Isomer Separation Required? start->is_isomer routine_qc Routine QC of Main Isomer? is_isomer->routine_qc No pfp Consider PFP or Polar-Embedded Column is_isomer->pfp Yes c18 Use Standard C18 Method routine_qc->c18 Yes develop Method Development & Validation Required routine_qc->develop No pfp->develop

Caption: Decision tree for selecting an appropriate HPLC method.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4,5-dimethylphenol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is a hazardous substance that is toxic if swallowed or comes into contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1] It is also irritating to the respiratory system.[2][3] Adherence to the following safety measures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper engineering controls and personal protective equipment are mandatory when handling this compound.

Control Type Requirement Specification
Engineering Controls Chemical Fume HoodAlways handle in a certified chemical fume hood to ensure adequate ventilation.[2][3]
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area.[2][3][4]
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory.[2][3]
Face ShieldWear in addition to goggles if there is a risk of splashing.[2]
Skin Protection Protective GlovesDouble-glove with nitrile gloves for incidental contact. Use heavy-duty neoprene or butyl rubber gloves for prolonged handling or spills.[2]
Lab CoatA flame-resistant lab coat must be worn.[2]
ApronA butyl rubber or neoprene apron is required if a body splash potential exists.[5]
Protective ClothingWear appropriate clothing to prevent skin exposure.[3][4][6]
Respiratory Protection RespiratorRequired when dusts are generated. Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood is unavoidable.[2]

Step-by-Step Handling Protocol

A systematic approach is essential for safely handling this compound.

1. Pre-Handling Checklist:

  • Confirm the proper functioning of the chemical fume hood.[2]

  • Ensure all required PPE is available and in good condition.[2]

  • Locate the nearest eyewash station and safety shower.[2]

  • Prepare a designated and properly labeled container for hazardous waste.[2]

2. Handling Procedure:

  • Don all appropriate PPE before entering the handling area.[2]

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood.[2]

  • Avoid the formation of dust.[2][4][6]

  • Do not eat, drink, or smoke in the handling area.[4]

3. Post-Handling:

  • Thoroughly wash hands and face after handling the substance.[4]

  • Immediately remove and decontaminate any soiled clothing before reuse.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water/shower and seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call a POISON CENTER or doctor immediately.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • Spill: Evacuate the area. For a minor spill within a fume hood, use an absorbent material like vermiculite or sand to contain and absorb the spill.[2] Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Containerization: Keep chemical waste in its original container. Do not mix with other waste streams.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.[7]

  • Storage: Store waste containers in a designated, secure area.

  • Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal plant, following all national and local regulations.[8] Do not dispose of down the drain or in regular trash.[4]

Operational Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_hood Verify Fume Hood prep_ppe Inspect & Don PPE prep_hood->prep_ppe prep_waste Prepare Waste Container prep_ppe->prep_waste handle_weigh Weigh & Transfer in Hood prep_waste->handle_weigh handle_avoid_dust Avoid Dust Generation handle_weigh->handle_avoid_dust post_wash Wash Hands & Face handle_avoid_dust->post_wash post_decon Decontaminate PPE & Clothing post_wash->post_decon disp_collect Collect Waste in Labeled Container post_decon->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via Approved Vendor disp_store->disp_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.